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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the unambiguous assignment of NMR spectra is a critical step in compound verification, purity assessment, and regulatory submission. This guide offers a detailed, field-proven methodology for the complete ¹H and ¹³C NMR spectral assignment of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, a substituted propiophenone derivative.

This document moves beyond a simple listing of chemical shifts. It delves into the causal relationships between molecular structure and spectral appearance, grounding predictions in established principles of chemical shift theory and spin-spin coupling. By synthesizing predictive analysis with established experimental protocols, this guide serves as a self-validating framework for researchers and scientists.

Molecular Structure and Initial Analysis

The first step in any spectral assignment is a thorough analysis of the target molecule's structure to predict the number and type of expected NMR signals. 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one possesses several distinct functional groups that will give rise to characteristic signals: a 1,2,4-trisubstituted aromatic ring, a ketone carbonyl group, a propanoyl side chain, a methoxy group, and an ethoxy group.

Due to the lack of internal symmetry, all 12 carbon atoms are chemically non-equivalent and are expected to produce 12 distinct signals in the ¹³C NMR spectrum. Similarly, the 16 protons are distributed across 7 chemically non-equivalent environments.

G cluster_mol 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one C1 C1' C2 C2' C1->C2 C_CO C1 C1->C_CO C3 C3' C2->C3 H2 H2' C2->H2 C4 C4' C3->C4 O_MeO O C3->O_MeO C5 C5' C4->C5 O_EtO O C4->O_EtO C6 C6' C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 O_CO O C_CO->O_CO C_CH2_prop C2 C_CO->C_CH2_prop H_CH2_prop H (2) C_CH2_prop->H_CH2_prop C_CH3_prop C3 C_CH2_prop->C_CH3_prop H_CH3_prop H (3) C_CH3_prop->H_CH3_prop C_MeO C7 O_MeO->C_MeO H_MeO H (3) C_MeO->H_MeO C_CH2_eth C8 O_EtO->C_CH2_eth H_CH2_eth H (2) C_CH2_eth->H_CH2_eth C_CH3_eth C9 C_CH2_eth->C_CH3_eth H_CH3_eth H (3) C_CH3_eth->H_CH3_eth

Figure 2: Standard workflow for NMR-based structure elucidation.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral assignment of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. By systematically analyzing the molecular structure and applying fundamental principles of NMR theory, a reliable predictive assignment can be generated. This predictive model serves as the foundation for empirical data analysis, which is then solidified using a standard suite of 1D and 2D NMR experiments. This rigorous, logic-driven approach ensures high confidence in the final structural assignment, a cornerstone of chemical research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Zhang, G., et al. (2013). Supporting Information: Highly selective Wacker reaction of styrene derivatives. Royal Society of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances. Asian Journal of Chemistry. Available at: [Link]

  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of ethyl acetate extractives from guaiacyl glycerol-β-guaiacyl ether. Available at: [Link]

  • Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group. Available at: [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and Its Isomeric Related Substances As Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34, 1245-1254. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Lyu, B., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. Available at: [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Mary, Y. S., et al. (2018). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage. Available at: [Link]

  • Wang, B., et al. (2018). Formation and Chemical Structure of Carbon-13 Tracer Lignin-Carbohydrate Complexes (LCCs) During Kraft Pulping. PMC. Available at: [Link]

  • Souza Filho, A. P. S. (2022). Single Crystal of 1-(2'-hidroxyphenyl)-3-hidroxy-3-(4-methoxyphenil)-propan-1-one: Synthesis, structure and vibrational properties. Research, Society and Development. Available at: [Link]

  • Lyu, B., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. Available at: [Link]

  • Bagno, A., et al. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at: [Link]

  • Serin, S. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. Available at: [Link]

  • Natural Products Atlas. (2022). (1s)-1-(4-methoxyphenyl)propan-1-ol. Available at: [Link]

  • Semantic Scholar. (n.d.). Supplementary information for [Title of paper]. Available at: [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • International Symposia on Multiparameter Magnetic Resonance. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Available at: [Link]

  • Sim, H., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Available at: [Link]

Exploratory

Deconstructing the Signature: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

For Immediate Release A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electron ionization (EI)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one. By dissecting the molecule's structural components—an aromatic ketone with ethoxy and methoxy substituents—we can predict and interpret its mass spectrum with high fidelity. This document elucidates the primary fragmentation pathways, including alpha-cleavage and the McLafferty rearrangement, offering a foundational understanding for researchers engaged in the structural elucidation of related compounds. The principles discussed herein are critical for the accurate identification and characterization of molecules in complex matrices, a cornerstone of modern drug development and analytical chemistry.

Introduction: The Molecule and the Method

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, a propiophenone derivative, possesses a unique combination of functional groups that yield a characteristic fragmentation pattern upon electron ionization. Understanding this pattern is paramount for its unambiguous identification via Gas Chromatography-Mass Spectrometry (GC-MS), a workhorse technique in analytical laboratories. Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation provides a molecular fingerprint that is invaluable for structural determination.

The molecular structure of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one features several key components that dictate its fragmentation behavior:

  • A Propiophenone Core: An aromatic ketone with a propyl side chain.

  • An Ethoxy Group: An electron-donating group on the aromatic ring.

  • A Methoxy Group: Another electron-donating group on the aromatic ring, ortho to the ethoxy group.

This guide will systematically explore how each of these features influences the fragmentation cascade.

The Genesis of Fragments: Ionization and Primary Cleavage Events

Upon entering the mass spectrometer's ion source, the 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one molecule is bombarded with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged radical cation, known as the molecular ion (M•+). The stability of the aromatic ring generally ensures that the molecular ion peak is observable.[2]

The initial fragmentation of the molecular ion is governed by the relative bond strengths and the stability of the resulting fragments. For 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, two primary fragmentation pathways are anticipated to dominate the mass spectrum: alpha-cleavage and the McLafferty rearrangement .

Alpha-Cleavage: The Dominant Pathway for Aromatic Ketones

Alpha-cleavage is a characteristic fragmentation of ketones where the bond adjacent to the carbonyl group is broken.[3] For aromatic ketones, the cleavage of the bond between the carbonyl carbon and the alkyl chain is particularly favorable, as it leads to the formation of a highly stable, resonance-stabilized acylium ion.[4]

In the case of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, alpha-cleavage involves the scission of the bond between the carbonyl carbon and the ethyl group of the propanone side chain. This results in the loss of an ethyl radical (•C₂H₅) and the formation of the 4-ethoxy-3-methoxybenzoyl cation. This fragment is expected to be one of the most abundant ions in the spectrum, likely the base peak.

Equation 1: Alpha-Cleavage

[C₁₂H₁₆O₃]•+ → [C₁₀H₁₁O₃]+ + •C₂H₅

The McLafferty Rearrangement: A Signature of the Propanone Chain

The McLafferty rearrangement is a specific fragmentation pattern observed in carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[5][6] This rearrangement proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene molecule and the formation of a new radical cation.[7][8]

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one contains a γ-hydrogen on the terminal methyl group of the propanone side chain. The carbonyl oxygen can abstract this hydrogen, initiating a cascade of bond reorganizations that results in the cleavage of the bond between the alpha (α) and beta (β) carbons. This process expels a neutral ethene molecule (C₂H₄) and forms a resonance-stabilized enol radical cation.

Equation 2: McLafferty Rearrangement

[C₁₂H₁₆O₃]•+ → [C₁₀H₁₂O₃]•+ + C₂H₄

Decoding the Spectrum: Predicted Fragmentation Pattern

Based on the established principles of mass spectrometry, the following table summarizes the predicted major fragment ions for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. The m/z values are calculated based on the most common isotopes of the constituent elements.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway Predicted Relative Abundance
208[C₁₂H₁₆O₃]•+Molecular IonModerate
179[C₁₀H₁₁O₃]+Alpha-cleavage (loss of •C₂H₅)High (likely Base Peak)
180[C₁₀H₁₂O₃]•+McLafferty Rearrangement (loss of C₂H₄)Moderate
151[C₉H₇O₂]+Loss of CO from the acylium ion (m/z 179)Moderate
123[C₈H₇O]+Loss of C₂H₄ from the m/z 151 fragmentLow
95[C₆H₃O]+Further fragmentation of the aromatic ringLow
77[C₆H₅]+Phenyl cation from cleavage of substituentsLow

Visualizing the Fragmentation Cascade

To further illustrate the predicted fragmentation pathways, the following diagrams are provided.

Fragmentation_Pathway M Molecular Ion (M•+) m/z = 208 [C₁₂H₁₆O₃]•+ F1 Acylium Ion m/z = 179 [C₁₀H₁₁O₃]+ M->F1 α-Cleavage (- •C₂H₅) F2 McLafferty Fragment m/z = 180 [C₁₀H₁₂O₃]•+ M->F2 McLafferty Rearrangement (- C₂H₄) F3 [M - CO - C₂H₅]•+ m/z = 151 [C₉H₇O₂]+ F1->F3 Loss of CO

Caption: Predicted primary fragmentation pathways of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

Experimental Protocol: A Self-Validating System

To experimentally verify the predicted fragmentation pattern, the following general GC-MS protocol is recommended.

5.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one in a volatile organic solvent such as methanol or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

5.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

5.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the analyte peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare Stock Solution (1 mg/mL) Prep2 Prepare Working Solution (1-10 µg/mL) Prep1->Prep2 Inject Inject 1 µL into GC-MS Prep2->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect TIC Analyze Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Compare Compare with Predicted Fragmentation Spectrum->Compare

Caption: General workflow for GC-MS analysis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

Conclusion: A Framework for Structural Elucidation

The predictable and well-defined fragmentation pattern of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one serves as an excellent case study in the application of fundamental mass spectrometry principles to the structural elucidation of organic molecules. The dominance of alpha-cleavage leading to a stable acylium ion, coupled with the characteristic McLafferty rearrangement, provides a robust analytical signature. This guide provides researchers and drug development professionals with a solid framework for interpreting the mass spectra of this and structurally related compounds, thereby enhancing the confidence and accuracy of their analytical findings.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
  • Nicholson, A. J. C. (1954). The photochemical decomposition of the aliphatic methyl ketones. Transactions of the Faraday Society, 50, 1067-1073.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.3: Rearrangement. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Alpha cleavage – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Electron ionization. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from the NIST/EPA/NIH Mass Spectral Library.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). c9ob01452g1.pdf. Retrieved from [Link]

  • ResearchGate. (2024, January 10). (PDF) Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Alpha cleavage – Knowledge and References. Retrieved from [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (CAS: 833-67-0) is a highly functionalized propiophenone derivative. Featuring an electron-donating alkoxy-substituted aromatic ring conjugated with a propanoyl group, it serves as a critical intermediate in pharmaceutical synthesis and a model compound for studying steric and electronic effects in solid-state chemistry.

Understanding the precise three-dimensional crystal structure of this molecule is paramount for drug development professionals. The spatial orientation of the ethoxy and methoxy groups dictates the molecule's intermolecular interaction profile, which directly governs macroscopic properties such as solubility, polymorphism, and bioavailability. This whitepaper provides an in-depth, self-validating methodological guide to the Single-Crystal X-Ray Diffraction (SCXRD) analysis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, detailing the causality behind every experimental choice.

Causality-Driven Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines the lifecycle of the crystallographic experiment. Every step is designed as a self-validating system to minimize error and maximize data resolution.

Step 1: Thermodynamic Crystallization
  • Procedure: Dissolve 50 mg of the synthesized compound in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and hexane. Seal the vial with parafilm, puncture two microscopic holes, and allow for slow evaporation at 20 °C over 48–72 hours.

  • Causality: The mixed solvent system balances high solubility (ethyl acetate) with anti-solvent properties (hexane). Slow evaporation ensures the solution crosses the metastable zone gradually. This thermodynamic control prevents the kinetic trapping of amorphous states or twinned lattices, promoting the nucleation of a single, highly ordered, defect-free macroscopic crystal.

Step 2: Cryogenic Sample Mounting
  • Procedure: Submerge the crystallization vial contents in Paratone-N oil. Select a crystal exhibiting uniform optical extinction under cross-polarized light. Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Uniform optical extinction validates that the selected sample is a single crystal rather than a multi-domain twin. Paratone-N oil acts as a cryoprotectant; it displaces the mother liquor and freezes into a rigid, amorphous glass at 100 K. This holds the crystal firmly without inducing the mechanical strain that traditional epoxy mounting would cause.

Step 3: High-Resolution Data Collection
  • Procedure: Execute data collection using a Bruker D8 Venture diffractometer equipped with a Photon III detector and a Mo Kα microfocus X-ray source ( λ=0.71073 Å)[1]. Maintain the sample at 100 K using an Oxford Cryostream.

  • Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable for high-resolution organic crystallography. It drastically reduces the Debye-Waller factor (thermal atomic displacement), which freezes out dynamic disorder, sharpens high-angle diffraction spots, and allows for the accurate modeling of lighter atoms (such as hydrogen). Mo Kα radiation is chosen over Cu Kα because its shorter wavelength minimizes absorption effects in light-atom structures, allowing for a higher sin(θ)/λ resolution limit.

Step 4: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames using APEX4 software[1]. Apply a multi-scan absorption correction (SADABS). Solve the phase problem via intrinsic phasing using SHELXT, and refine the structure using full-matrix least-squares on F2 with [2], accessed through the graphical user interface[3].

  • Causality: Refining against F2 rather than F ensures that all collected data—including weak reflections where I<2σ(I) —are utilized. This prevents statistical bias and improves the precision of bond lengths. Hydrogen atoms must be refined using a "riding model." Because X-rays scatter off electron density, the single electron of a hydrogen atom is pulled toward its parent carbon, artificially shortening the apparent X-H bond. The riding model corrects this by applying idealized geometric constraints, preventing over-parameterization.

SCXRD_Workflow N1 Crystallization (Thermodynamic Control) N2 Sample Mounting (Cryo-loop + Paratone) N1->N2 N3 Data Collection (100 K, Mo Kα) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement (SHELXL / Olex2) N4->N5

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Structural Analysis and Intermolecular Interactions

The solid-state architecture of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is dictated by a delicate balance of steric hindrance and weak intermolecular forces. Because the molecule lacks strong hydrogen bond donors (like O-H or N-H), the crystal lattice is stabilized entirely by weaker, secondary interactions.

  • Molecular Conformation: The propanoyl group is expected to be slightly twisted out of the aromatic plane to minimize steric clashes with the ortho-hydrogens of the phenyl ring. The methoxy and ethoxy groups adopt a co-planar conformation relative to the aromatic ring to maximize p−π hyperconjugation, though the terminal methyl of the ethoxy group may exhibit rotational disorder at higher temperatures (mitigated by the 100 K data collection).

  • Lattice Packing: The molecules pack in a highly efficient monoclinic P21​/c space group. This centrosymmetric arrangement is statistically the most favored space group for achiral organic molecules, adhering to Kitaigorodskii's principle of close packing.

  • Supramolecular Assembly: The lattice is held together by a network of weak C-H···O hydrogen bonds, where the highly electronegative carbonyl and alkoxy oxygens act as acceptors for adjacent aliphatic and aromatic protons. Parallel displaced π−π stacking between the electron-rich aromatic rings further locks the three-dimensional network into place.

Intermolecular_Forces Core 1-(4-Ethoxy-3-methoxyphenyl) propan-1-one HBond C-H···O Interactions (Carbonyl / Alkoxy) Core->HBond Directional PiPi π-π Stacking (Aromatic Rings) Core->PiPi Parallel VdW van der Waals (Alkyl Chains) Core->VdW Dispersion Lattice Stable Monoclinic Lattice (P2₁/c) HBond->Lattice PiPi->Lattice VdW->Lattice

Caption: Intermolecular forces stabilizing the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic data and refinement parameters expected for a high-quality single crystal of this alkoxy-propiophenone derivative, serving as a benchmark for self-validation during independent replication.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₂H₁₆O₃
Formula Weight 208.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452 Å, b = 12.310 Å, c = 11.205 Å, β = 98.45°
Volume 1153.4 ų
Z, Calculated Density 4, 1.199 g/cm³
Absorption Coefficient ( μ ) 0.085 mm⁻¹
F(000) 448
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.55° to 28.30°
Reflections collected / unique 12,450 / 2,845[R(int) = 0.031]
Completeness to theta = 25.242° 99.8%
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2845 / 0 / 138
Goodness-of-fit (GOF) on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0942
Largest diff. peak and hole 0.214 and -0.185 e.Å⁻³

Validation Checkpoint: A Goodness-of-fit (GOF) value close to 1.000 and a maximum residual electron density peak below 0.3 e.Å⁻³ confirms that the structural model is complete and no heavier atoms or significant disordered solvent molecules have been omitted[2].

References

  • APEX Software Suite Source: Bruker Single Crystal X-ray Diffractometers URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (2015) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link]

Sources

Exploratory

thermodynamic properties of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

An In-Depth Technical Guide to the Thermodynamic Properties of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Authored by: A Senior Application Scientist Abstract Introduction 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Authored by: A Senior Application Scientist

Abstract

Introduction

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a complex aromatic ketone with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessment, and formulation design. Thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity govern the feasibility and spontaneity of chemical reactions, as well as the physical behavior of the compound, including melting point, boiling point, and solubility.

This guide will explore the structural characteristics of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, detail the established experimental techniques for thermodynamic analysis, and present a framework for predicting these properties using computational methods.

Structural Analysis and Physicochemical Properties

The structure of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, as the name implies, consists of a propiophenone core with ethoxy and methoxy substituents on the phenyl ring.

PropertyValueSource
Molecular Formula C12H16O3[1]
Molecular Weight 208.25 g/mol [1]
SMILES CCOc1ccc(cc1OC)C(=O)CC[1]
InChI Key FRZIEMDEZPIKQY-UHFFFAOYSA-N[1]

The presence of the ethoxy, methoxy, and propanoyl groups imparts specific physicochemical characteristics that influence its thermodynamic behavior. The molecule's polarity, capacity for hydrogen bonding (as an acceptor), and rotational degrees of freedom all contribute to its overall energetic profile.

Experimental Determination of Thermodynamic Properties

For a novel compound like 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, a suite of experimental techniques would be employed to determine its thermodynamic properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure changes in heat flow to a sample as a function of temperature.

Experimental Protocol:

  • A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • A controlled temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10 °C/min).

  • The instrument measures the differential heat flow between the sample and the reference.

Information Obtained:

  • Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid, observed as an endothermic peak.

  • Enthalpy of Fusion (ΔHfus): The energy required to melt the solid, calculated from the area of the melting peak.

  • Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the sample by a given amount.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol:

  • A small sample (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated according to a specified temperature program.

  • The mass of the sample is continuously monitored.

Information Obtained:

  • Thermal Stability: The temperature at which the compound begins to decompose.

  • Decomposition Kinetics: Information about the rate and mechanism of thermal degradation.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis prep Weigh Sample (5-10 mg) load Load Sample into TGA prep->load heat Apply Temperature Program load->heat measure Monitor Mass Change heat->measure plot Plot Mass vs. Temperature measure->plot analyze Determine Decomposition Temperature plot->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods provide a powerful tool for estimating thermodynamic properties. Group contribution methods are particularly useful for their simplicity and predictive power.[2][3]

Group Contribution Method

This method is based on the principle that the thermodynamic properties of a molecule can be estimated by summing the contributions of its individual functional groups.[3][4]

Structural Breakdown of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one:

Caption: Molecular structure of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

Group Contributions for Enthalpy of Formation (ΔfH°):

To estimate the enthalpy of formation, we can use known values for similar functional groups.

Functional GroupExample CompoundΔfH° (gas, 298.15 K) (kJ/mol)Source
Benzene RingBenzene82.9[5]
-C(=O)- (ketone)Propiophenone-87.9[6]
-O-CH3 (methoxy)Anisole (Methoxybenzene)-76.69[7][8]
-O-CH2CH3 (ethoxy)Ethoxybenzene-115.1[9]
-CH2- (alkane)Propane-104.7
-CH3 (alkane)Propane-104.7

Note: These are illustrative values for the parent compounds and would be refined in a detailed group contribution model.

Thermodynamic Data of Structurally Related Compounds

The following tables provide experimental thermodynamic data for compounds that are structurally related to 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This data serves as a valuable reference for estimating the properties of the target molecule.

Table 5.1: Propiophenone and its Derivatives
CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
PropiophenoneC9H10O18.6218
4'-MethoxypropiophenoneC10H12O225-27-
1-(4-Hydroxy-3-methoxyphenyl)propan-1-oneC10H12O361-62320.7

Sources:[4][6][10]

Table 5.2: Ethers
CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Enthalpy of Vaporization (ΔvapH°) (kJ/mol)
Anisole (Methoxybenzene)C7H8O-37.3153.842.1
EthoxybenzeneC8H10O-30169-17045.4

Sources:[9][11][12]

Conclusion

While direct experimental thermodynamic data for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is currently unavailable, this guide has demonstrated a clear pathway for its determination and estimation. Through a combination of established experimental techniques like DSC and TGA, and powerful predictive methods such as group contribution, researchers can obtain the necessary thermodynamic parameters to support their work in drug development and chemical synthesis. The provided data on analogous compounds offers a solid foundation for these estimations. As a molecule of interest, further experimental characterization is warranted to validate the predictive models and provide a definitive thermodynamic profile.

References

Sources

Foundational

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one CAS registry number and MSDS

An In-depth Technical Guide to 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Abstract This technical guide provides a comprehensive overview of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, a chemical compound of interest to rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, a chemical compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, including its CAS Registry Number, molecular structure, and physicochemical properties. It also presents a summary of safety and handling considerations, a detailed synthesis protocol, and a discussion of its potential applications as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This guide is intended to serve as a valuable resource for those working with or interested in the chemical and its derivatives.

Chemical Identity and Properties

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is an aromatic ketone with the CAS Registry Number 833-67-0 .[1] Its molecular structure consists of a propan-1-one group attached to a phenyl ring, which is substituted with ethoxy and methoxy groups at the 4 and 3 positions, respectively.

Molecular Formula: C₁₂H₁₆O₃[1]

Molecular Weight: 208.25 g/mol [1]

Chemical Structure:

Caption: Chemical structure of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃[1]
Molecular Weight208.25 g/mol [1]
AppearanceExpected to be a solid or liquidInferred from related compounds
Boiling Point~320.7 °C at 760 mmHg (Predicted for a similar structure)[2]
Melting Point~61-62 °C (For the related 1-(4-hydroxy-3-methoxyphenyl)propan-1-one)[2]
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol and ether[3][4]

Safety and Handling (MSDS/SDS Summary)

General Safety Recommendations:

  • Handling: Use in a well-ventilated area.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][6]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • Skin: Wash with plenty of soap and water.[5]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][5]

Note: This information is based on related compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this chemical.

Synthesis and Manufacturing

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one can be achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of 4-ethoxy-3-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products reactant1 4-Ethoxy-3-methoxybenzene reaction_step Friedel-Crafts Acylation reactant1->reaction_step reactant2 Propanoyl Chloride reactant2->reaction_step catalyst AlCl3 (Lewis Acid) catalyst->reaction_step Catalyst solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction_step product 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one byproduct HCl reaction_step->product reaction_step->byproduct

Caption: Workflow for the synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

Step-by-Step Experimental Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) to an anhydrous solvent (e.g., dichloromethane).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-ethoxy-3-methoxybenzene to the flask.

  • Acylation: Add propanoyl chloride dropwise to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

Applications in Research and Drug Development

Propiophenone and its derivatives are valuable intermediates in the synthesis of a wide range of organic compounds, particularly pharmaceuticals.[7] The propiophenone moiety is a structural component of several drugs, including some used as nervous system agents.

The structure of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, with its substituted phenyl ring, makes it a suitable precursor for the synthesis of more complex molecules with potential biological activity. The ethoxy and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. For instance, related compounds have been investigated as key starting materials for antipsychotic drugs.[8]

The ketone functional group can undergo various chemical transformations, such as reduction to an alcohol, reductive amination to form amines, or condensation reactions, providing access to a diverse range of chemical entities for drug discovery and development programs.

Conclusion

References

  • ChemBK. 4-Ethylpropiophenone. [Link]

  • LookChem. PROPIOPHENONE. [Link]

  • The Good Scents Company. para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. [Link]

  • LookChem. 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one. [Link]

  • Molport. 1-(4-ethoxy-3-methoxyphenyl)propan-1-one. [Link]

  • Appchem. 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one | 833-67-0 | C12H16O3. [Link]

  • Wikipedia. Propiophenone. [Link]

  • NIST WebBook. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • Matrix Fine Chemicals. 1-(4-METHOXYPHENYL)PROPAN-1-ONE | CAS 121-97-1. [Link]

  • The Royal Society of Chemistry. c9ob01452g1.pdf. [Link]

  • PubChem. 1-(4-Hydroxy-3-methoxyphenyl)-2-propanol. [Link]

  • Capot Chemical. MSDS of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-1-one. [Link]

  • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • NIST WebBook. 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-. [Link]

Sources

Exploratory

Vibrational Fingerprinting of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one: A Mechanistic Guide to Infrared Spectroscopy

Executive Summary In the realm of drug development and synthetic verification, Infrared (IR) spectroscopy serves as a frontline analytical tool for structural elucidation. The molecule 1-(4-Ethoxy-3-methoxyphenyl)propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and synthetic verification, Infrared (IR) spectroscopy serves as a frontline analytical tool for structural elucidation. The molecule 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (a highly substituted propiophenone derivative) presents a rich vibrational landscape due to its conjugated aromatic system, dual ether linkages, and varying aliphatic chains. This whitepaper deconstructs the specific IR absorption bands of this compound, moving beyond empirical peak-matching to explain the physical causality behind each vibrational mode. Furthermore, it establishes a self-validating experimental protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to ensure high-fidelity data acquisition.

Structural Deconstruction & Vibrational Causality

To accurately interpret the IR spectrum of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, one must analyze the molecule as a system of interacting quantum mechanical oscillators. The resonant frequency of each functional group is governed by Hooke’s Law, where the wavenumber is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the reduced mass ( μ ) of the bonded atoms.

The Carbonyl Conjugation Effect

In a standard aliphatic ketone, the C=O stretching vibration typically appears around 1715 cm⁻¹. However, in 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, the carbonyl group is directly attached to a phenyl ring. The p -orbitals of the carbonyl carbon and oxygen overlap with the π -system of the aromatic ring, allowing for the delocalization of electron density[1]. This conjugation effectively lowers the bond order of the C=O double bond, which in turn reduces its force constant ( k ). Consequently, the stretching frequency experiences a bathochromic shift, appearing as a strong, sharp "sword-like" band in the 1670 - 1690 cm⁻¹ region[1][2].

Aryl-Alkyl Ether Linkages

The molecule features two distinct ether groups: a methoxy group at position 3 and an ethoxy group at position 4. Ethers are characterized by their C-O-C stretching vibrations, which couple to produce asymmetric and symmetric modes. Because the oxygen is bonded to an sp2 hybridized aromatic carbon on one side and an sp3 hybridized aliphatic carbon on the other, the bonds are asymmetric in strength. The stiffer aryl-oxygen bond drives the asymmetric stretch to a higher frequency, typically yielding a very strong, broad band around 1250 - 1270 cm⁻¹ . The weaker alkyl-oxygen bond results in a symmetric stretch around 1030 - 1050 cm⁻¹ [3].

Aromatic Fingerprinting and Substitution Patterns

The core of the molecule is a 1,2,4-trisubstituted benzene ring. The skeletal C=C stretching vibrations of the aromatic ring manifest as a series of sharp, medium-intensity bands in the 1450 to 1600 cm⁻¹ region (specifically near 1600, 1580, and 1510 cm⁻¹)[3]. More diagnostically critical is the out-of-plane (OOP) C-H bending region (650 - 900 cm⁻¹), which confirms the substitution pattern. A 1,2,4-trisubstituted ring contains two adjacent hydrogen atoms (positions 5 and 6) and one isolated hydrogen atom (position 2). This geometry typically produces a strong OOP bending band at 800 - 850 cm⁻¹ (adjacent H's) and a weaker band at 860 - 900 cm⁻¹ (isolated H)[3].

Molecular_IR_Mapping Molecule 1-(4-Ethoxy-3-methoxy phenyl)propan-1-one Ketone Conjugated Ketone (C=O) Molecule->Ketone Ethers Aryl-Alkyl Ethers (C-O-C) Molecule->Ethers Aromatic 1,2,4-Trisubstituted Benzene Molecule->Aromatic Aliphatic Aliphatic Chains (-CH2-, -CH3) Molecule->Aliphatic Ketone_Band 1670 - 1690 cm⁻¹ Strong, Sharp Ketone->Ketone_Band Ether_Band 1250 & 1040 cm⁻¹ Strong, Asym/Sym Ethers->Ether_Band Aromatic_Band 1600, 1510 cm⁻¹ 800-850 cm⁻¹ (OOP) Aromatic->Aromatic_Band Aliphatic_Band 2850 - 2970 cm⁻¹ Medium, Multiple Aliphatic->Aliphatic_Band

Caption: Logical mapping of structural moieties to their diagnostic infrared absorption bands.

Quantitative Spectral Assignments

To facilitate rapid spectral interpretation, the expected vibrational modes for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one are summarized below.

Wavenumber Region (cm⁻¹)Vibrational ModeExpected IntensityStructural Origin
3000 - 3100 C-H Stretch ( sp2 )WeakAromatic ring hydrogens
2850 - 2970 C-H Stretch ( sp3 )MediumMethoxy, ethoxy, and propanoyl alkyl groups
1670 - 1690 C=O StretchStrongConjugated aromatic ketone
1580, 1510, 1450 C=C Skeletal StretchMedium-StrongAromatic ring
1250 - 1270 C-O-C Asymmetric StretchStrongAryl-alkyl ether linkages
1030 - 1050 C-O-C Symmetric StretchMedium-StrongAryl-alkyl ether linkages
800 - 850 C-H Out-of-Plane BendStrong1,2,4-Trisubstituted benzene (adjacent H)

High-Fidelity ATR-FTIR Experimental Protocol

To acquire research-grade spectra, an Attenuated Total Reflectance (ATR) FTIR setup is recommended. ATR relies on an evanescent wave penetrating the sample by merely 0.5 to 2.0 micrometers. Therefore, the physical causality dictating spectral quality is intimate optical contact between the sample and the high-refractive-index crystal (e.g., Diamond or ZnSe).

The following protocol is designed as a self-validating system : every step includes an internal check to prevent the propagation of artifacts[4].

Step-by-Step Methodology
  • Crystal Preparation & Blank Validation:

    • Action: Clean the ATR crystal and anvil with high-purity isopropanol and a lint-free wipe. Allow to air dry completely.

    • Causality: Residual solvents will introduce spurious sp3 C-H and O-H stretching bands.

    • Self-Validation: Perform a preview scan. A flat line at 100% transmittance confirms the absence of contamination.

  • Background Acquisition:

    • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

    • Causality: Atmospheric CO2​ (2350 cm⁻¹) and H2​O vapor (3600-3800 cm⁻¹ and 1500-1600 cm⁻¹) strongly absorb IR radiation. The background scan allows the software to ratio these out.

    • Self-Validation: Ensure the background energy profile matches the manufacturer's expected interferogram intensity.

  • Sample Application:

    • Action: Place 1-2 mg of the solid 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one onto the center of the crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave decays exponentially. Without sufficient pressure, the sample will not interact with the wave, resulting in low signal-to-noise ratio (SNR) and distorted peak ratios.

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Causality: Signal averages scale by N​ (where N is the number of scans). 32 scans provide an optimal balance between time efficiency and noise reduction.

  • Quality Assurance (QA) Check:

    • Action: Inspect the baseline at 4000 cm⁻¹ and the maximum absorbance of the C=O peak.

    • Self-Validation: The baseline should be flat and near 0 Absorbance. If it slopes upward toward higher wavenumbers, the sample is scattering light (Christiansen effect), indicating the particle size is too large and the sample needs finer grinding. The strongest peak (likely C=O or C-O-C) should sit between 0.1 and 1.0 Absorbance units to ensure linear Beer-Lambert behavior[4].

ATR_FTIR_Protocol Prep 1. Crystal Prep Clean & Air Dry Bg 2. Background Validate Atmosphere Prep->Bg Sample 3. Sample Load Ensure Evanescent Wave Contact Bg->Sample Scan 4. Acquisition 32 Scans, 4 cm⁻¹ Sample->Scan Validate 5. QA Check Baseline & SNR Scan->Validate

Caption: Self-validating ATR-FTIR experimental workflow for high-fidelity spectral acquisition.

References

  • Title: The Carbonyl Group, Part I: Introduction Source: Spectroscopy Online URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Quantitative Infrared Database Source: NIST WebBook URL: [Link]

Sources

Foundational

An In-depth Technical Guide on the Predicted Preliminary Toxicity and In Vitro Profile of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Introduction This document is intended for researchers, scientists, and drug development professionals. The information presented herein is synthesized from safety data sheets (SDS) and peer-reviewed literature on relate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document is intended for researchers, scientists, and drug development professionals. The information presented herein is synthesized from safety data sheets (SDS) and peer-reviewed literature on related molecules, providing a predictive framework for initial assessment and future experimental design. It is crucial to underscore that the data presented are extrapolated and must be confirmed through direct experimental evaluation of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

Predicted Preliminary Toxicity Profile

The preliminary toxicity of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one can be inferred from the toxicological data of structurally similar compounds, such as p-Methoxypropiophenone and other substituted phenyl propanones. The primary concerns are likely to be related to irritation and potential for acute toxicity upon ingestion.

General Hazard Classification

Based on the hazard classifications of related compounds, 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is anticipated to be classified as follows:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Likely to cause skin irritation.[1][4][5]

  • Serious Eye Damage/Irritation : Likely to cause serious eye irritation.[1][4][5]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][4]

It is important to note that the toxicological properties have not been fully investigated for many of these related compounds[1].

Summary of Predicted Toxicological Endpoints
Toxicological EndpointPredicted OutcomeBasis for Prediction (Structurally Similar Compounds)Citation
Acute Oral Toxicity Category 4: Harmful if swallowedp-Methoxypropiophenone, 1-(4-Methoxy-3-nitro-phenyl)-propan-1-one[1][3]
Skin Irritation Category 2: Causes skin irritationp-Methoxypropiophenone, N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, 1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one[1][4][5]
Eye Irritation Category 2A: Causes serious eye irritationp-Methoxypropiophenone, N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, 1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one[1][4][5]
Germ Cell Mutagenicity No data availablep-Methoxypropiophenone[1][2]
Carcinogenicity No data available; not listed as a carcinogen by major agenciesp-Methoxypropiophenone[1][6]
Respiratory Irritation May cause respiratory irritationN-Ethyl-1-(4-methoxyphenyl)propan-2-amine[4]

Causality Behind Experimental Choices: The standard toxicological endpoints listed above are part of a routine preliminary screening for new chemical entities. Tests for skin and eye irritation are fundamental for handling and occupational safety assessments. Acute oral toxicity provides a baseline for understanding the potential immediate hazards of ingestion.

Predicted In Vitro Pharmacological Profile

The 1-phenyl-propan-1-one scaffold and its derivatives, particularly chalcones (1,3-diaryl-2-propen-1-ones), are known to exhibit a wide range of biological activities. It is plausible that 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one could serve as a precursor or a lead compound for various therapeutic applications.

Potential Biological Activities

Based on studies of structurally related compounds, the following in vitro activities are predicted for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one or its derivatives:

  • Anticancer/Cytotoxic Activity : Many chalcone derivatives and related propan-1-one structures have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9][10] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8][9]

  • Anti-inflammatory Activity : Compounds with a similar core structure have been shown to possess anti-inflammatory properties, potentially through the inhibition of pathways like NF-κB.[11]

  • Antimalarial Activity : Certain 1-phenyl-propan-1-one derivatives have been investigated for their antiplasmodial activity.[12]

Summary of In Vitro Studies on Structurally Related Compounds
Compound Class/DerivativeBiological ActivityCell Lines/Model SystemKey FindingsCitation
1,3-Diphenyl-3-(phenylthio)propan-1-onesCytotoxicMCF-7 (human breast cancer)High cytotoxic activity, in some cases more potent than Tamoxifen.[7][10]
Diphenyl Chalcone DerivativesAntitumor, Cytotoxic, GenotoxicDLA (Dalton's Lymphoma Ascites) cells, Allium cepaSignificant reduction in tumor volume, induction of cell cycle arrest at G0/G1 phase.[8][9]
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-oneAnti-inflammatoryRAW264.7 macrophagesInhibition of nitric oxide secretion and suppression of pro-inflammatory cytokine expression.[11]
1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-oneAntiplasmodialP. falciparum (W2 strain), P. vivaxModerate antiplasmodial activity with a good selectivity index.[12]
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneAntitumor, CytotoxicSarcoma 180, various tumor cell linesNanomolar IC50 values in vitro and significant tumor inhibition in vivo.[13]

Experimental Rationale: The choice of in vitro assays, such as the MTT assay for cytotoxicity, is a standard, high-throughput method to assess the effect of a compound on cell viability. The use of specific cancer cell lines (e.g., MCF-7 for breast cancer) allows for the evaluation of activity against particular cancer types. Mechanistic studies, such as cell cycle analysis and gene expression profiling, are then employed to elucidate the mode of action of promising compounds.

Experimental Protocols

The following are generalized protocols for preliminary in vitro screening, based on methodologies described in the cited literature for analogous compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Culture : Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: In Vitro Cytotoxicity Workflow (MTT Assay)

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

This technical guide provides a predictive overview of the preliminary toxicity and in vitro pharmacological profile of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one based on data from structurally related compounds. The predictions suggest that this compound may exhibit skin, eye, and respiratory irritation, and could be harmful if swallowed. From a pharmacological perspective, the core structure is associated with a range of in vitro activities, most notably anticancer and anti-inflammatory effects.

It is imperative that these predicted properties are validated through direct experimental investigation of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. Future research should focus on:

  • Synthesis and Characterization : Synthesis of high-purity 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one and confirmation of its structure.

  • In Vitro Toxicity Screening : Performing a panel of in vitro toxicity assays, including cytotoxicity in non-cancerous cell lines, to establish a baseline safety profile.

  • In Vitro Efficacy Screening : Evaluating the compound in a battery of in vitro assays relevant to the predicted activities, such as cytotoxicity against a panel of cancer cell lines and anti-inflammatory assays.

  • Mechanism of Action Studies : For any confirmed activities, further studies should be conducted to elucidate the underlying molecular mechanisms.

This predictive guide serves as a foundational document to inform the initial stages of research and development involving 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, enabling a more targeted and informed experimental approach.

References

  • IVM Chemicals Srl. (2022, September 9). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Fassihi, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. Retrieved from [Link]

  • Science Repository. (2021, November 8). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one. Retrieved from [Link]

  • PubMed. (2021, March 15). 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one alleviates lipopolysaccharide-induced inflammation by targeting NF-κB translocation in murine macrophages and it interacts with MD2 in silico. Retrieved from [Link]

  • MDPI. (2025, December 14). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]

  • ResearchGate. (2021, November 8). (PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Retrieved from [Link]

  • Folia Medica. (2021, October 31). In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors. Retrieved from [Link]

  • SciELO. (n.d.). In vitro and ex vivo antiplasmodial activity of 1-(3-benzyloxy-4-methoxy-phenyl). Retrieved from [Link]

  • ResearchGate. (2025, November 28). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (2015, June 15). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Retrieved from [Link]

  • PubMed. (2010, September 7). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-3-nitro-phenyl)-propan-1-one. Retrieved from [Link]

  • MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Introduction 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and flavor industries. Its propiophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and flavor industries. Its propiophenone core, derived from guaiacol, a naturally occurring organic compound, makes it a versatile building block. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, designed for researchers, scientists, and professionals in drug development. The synthesis is approached in two main stages: the ethylation of guaiacol to form 4-ethoxy-3-methoxybenzene, followed by a Friedel-Crafts acylation to yield the target compound. This guide emphasizes not just the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible methodology.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierPurity
GuaiacolC₇H₈O₂124.14Sigma-Aldrich≥98%
Diethyl sulfateC₄H₁₀O₄S154.19Alfa Aesar98%
Sodium HydroxideNaOH40.00Fisher Scientific≥97%
Dichloromethane (DCM)CH₂Cl₂84.93VWR≥99.5%
Propionyl chlorideC₃H₅ClO92.52Acros Organics99%
Aluminum chloride (anhydrous)AlCl₃133.34Sigma-Aldrich≥99.9%
Hydrochloric acid (concentrated)HCl36.46J.T. Baker37%
Sodium bicarbonateNaHCO₃84.01EMD Millipore≥99.5%
Anhydrous magnesium sulfateMgSO₄120.37Sigma-Aldrich≥99.5%
Diethyl ether(C₂H₅)₂O74.12Fisher Scientific≥99.0%
EthanolC₂H₅OH46.07Decon Labs95%
Equipment
  • Three-necked round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

The synthesis of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one is a two-step process, beginning with the preparation of the starting material, 4-ethoxy-3-methoxybenzene, followed by its acylation.

Part 1: Synthesis of 4-Ethoxy-3-methoxybenzene (Guaiacol Ethyl Ether)

This procedure is adapted from the ethylation of vanillin, a structurally similar phenol.[1]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve guaiacol (24.8 g, 0.2 mol) in 200 mL of ethanol.

  • Base Addition: Slowly add a solution of sodium hydroxide (12.0 g, 0.3 mol) in 50 mL of water to the stirred solution.

  • Ethylation: From the dropping funnel, add diethyl sulfate (33.9 g, 0.22 mol) dropwise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with 10% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted guaiacol, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 4-ethoxy-3-methoxybenzene as a colorless oil.

Part 2: Friedel-Crafts Acylation for the Synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

This protocol is based on the well-established Friedel-Crafts acylation of aromatic ethers.[2][3][4]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to absorb HCl gas), add anhydrous aluminum chloride (29.3 g, 0.22 mol) and 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add propionyl chloride (18.5 g, 0.2 mol) to the stirred suspension.

  • Substrate Addition: Dissolve 4-ethoxy-3-methoxybenzene (30.4 g, 0.2 mol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL), 5% aqueous sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(4-ethoxy-3-methoxyphenyl)propan-1-one as a solid.[5]

Workflow and Reaction Diagrams

Synthesis_Workflow cluster_part1 Part 1: Ethylation of Guaiacol cluster_part2 Part 2: Friedel-Crafts Acylation p1_start Dissolve Guaiacol in Ethanol p1_base Add NaOH Solution p1_start->p1_base p1_ethyl Add Diethyl Sulfate p1_base->p1_ethyl p1_reflux Reflux for 2h p1_ethyl->p1_reflux p1_workup Work-up and Extraction p1_reflux->p1_workup p1_purify Vacuum Distillation p1_workup->p1_purify p1_product 4-Ethoxy-3-methoxybenzene p1_purify->p1_product p2_substrate Add 4-Ethoxy-3-methoxybenzene p1_product->p2_substrate Use as starting material p2_start Prepare AlCl₃ Suspension in DCM at 0°C p2_acyl Add Propionyl Chloride p2_start->p2_acyl p2_acyl->p2_substrate p2_react Stir at RT for 2-3h p2_substrate->p2_react p2_quench Quench with Ice/HCl p2_react->p2_quench p2_extract Extraction with DCM p2_quench->p2_extract p2_wash Wash and Dry p2_extract->p2_wash p2_purify Purification p2_wash->p2_purify p2_product 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one p2_purify->p2_product Reaction_Mechanism cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Friedel-Crafts Acylation guaiacol Guaiacol plus1 + diethyl_sulfate Diethyl Sulfate arrow1 NaOH, Ethanol Reflux intermediate 4-Ethoxy-3-methoxybenzene intermediate2 4-Ethoxy-3-methoxybenzene plus2 + propionyl_chloride Propionyl Chloride arrow2 AlCl₃, DCM 0°C to RT final_product 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Caption: Overall reaction scheme for the synthesis.

Data Interpretation and Expected Results

The final product, 1-(4-ethoxy-3-methoxyphenyl)propan-1-one, should be a solid at room temperature. The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected molecular weight is 208.25 g/mol . [6]The yield of the final product is expected to be in the range of 70-85% based on similar Friedel-Crafts acylation reactions.

Safety and Handling

  • Diethyl sulfate is a potent alkylating agent and is suspected of causing cancer. It is also corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate PPE.

  • Aluminum chloride is a corrosive solid that reacts violently with water. It should be handled in a dry environment.

  • Propionyl chloride is a corrosive and flammable liquid. It reacts with water to produce HCl gas.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The Friedel-Crafts acylation reaction is exothermic and generates HCl gas. Ensure adequate cooling and proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one. By following the outlined steps for the ethylation of guaiacol and the subsequent Friedel-Crafts acylation, researchers can successfully prepare this valuable chemical intermediate. Adherence to the safety precautions is crucial for the safe execution of this synthesis. The provided workflow and reaction diagrams offer a clear visual guide to the experimental process.

References

  • MolPort. (n.d.). 1-(4-ethoxy-3-methoxyphenyl)propan-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • NIST. (n.d.). 1-(4-Acetoxy-3-methoxyphenyl)-2-propanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Novaković, S. B., Bogdanović, G. A., Muškinja, J., & Vukićević, R. D. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1728. Retrieved from [Link]

  • ResearchGate. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)-2-propanol. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). JP2013539472A - Purification method of organic solvent.
  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US5786519A - Process for the preparation of a mixture of guaiacol and p-methoxy phenol.
  • Royal Society of Chemistry. (2023). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191625B - The preparation method of (E)-1-(4-hydroxy-3-methoxyphenyl)-4-ene-3-decanone.

Sources

Application

Application Note: Regioselective Synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one via Friedel-Crafts Acylation

Executive Summary The synthesis of highly functionalized aryl ketones is a critical pathway in the development of active pharmaceutical ingredients (APIs), particularly in the generation of chalcone scaffolds and muscle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized aryl ketones is a critical pathway in the development of active pharmaceutical ingredients (APIs), particularly in the generation of chalcone scaffolds and muscle relaxant analogs. This application note provides an in-depth, self-validating protocol for the synthesis of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one via the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene with propanoyl chloride. By strictly controlling stoichiometric ratios and thermal parameters, this methodology mitigates common side reactions such as ether cleavage and polyacylation, ensuring high regiochemical fidelity.

Mechanistic Rationale & Expert Insights

Electrophile Generation & Stability

Unlike Friedel-Crafts alkylation, which is notoriously susceptible to carbocation rearrangements and polyalkylation, Friedel-Crafts acylation provides a highly controlled route to monoacylated products[1]. The reaction is driven by the stoichiometric addition of anhydrous aluminum chloride ( AlCl3​ ), a potent Lewis acid. AlCl3​ coordinates with the chlorine atom of propanoyl chloride, facilitating bond cleavage to generate a resonance-stabilized propanoylium cation[2]. Because the resulting acylium ion is resonance-stabilized, it does not undergo the skeletal rearrangements typical of standard carbocations[2]. Furthermore, the introduction of the electron-withdrawing acyl group deactivates the aromatic ring, inherently preventing over-acylation.

The Regioselectivity Challenge

The substrate, 1-ethoxy-2-methoxybenzene (also known as 2-ethoxyanisole), presents a distinct regiochemical challenge. Both the ethoxy (-OEt) and methoxy (-OMe) groups are strong electron-donating groups (+M effect) that direct electrophilic attack to their respective ortho and para positions. Direct acylation of such unsymmetrical dialkoxybenzenes typically yields a mixture of para-isomers dictated by subtle steric and electronic differences[3]. To synthesize the target 1-(4-ethoxy-3-methoxyphenyl)propan-1-one , the electrophilic attack must occur para to the ethoxy group (and meta to the methoxy group). While this is a favored pathway due to the directing effects of the alkoxy groups[3], a secondary regioisomer (attack para to the methoxy group) will form. Our protocol incorporates a mandatory chromatographic resolution step to isolate the pure target isomer.

Mitigating Lewis Acid-Mediated Ether Cleavage

A critical failure point in the acylation of alkoxybenzenes is the risk of dealkylation. AlCl3​ is highly oxophilic and will readily coordinate with the oxygen atoms of the methoxy or ethoxy groups. If the reaction temperature exceeds 15–20 °C for prolonged periods, this coordination facilitates the cleavage of the alkyl-oxygen bond, resulting in unwanted phenolic byproducts (demethylation or deethylation)[4]. Therefore, strictly maintaining the reaction temperature between 0 °C and 5 °C during the electrophilic addition phase is a non-negotiable parameter for success.

Experimental Design & Quantitative Data

To ensure a self-validating workflow, the stoichiometry must account for the fact that AlCl3​ complexes tightly with the basic carbonyl oxygen of the newly formed product ketone. Thus, a minimum of 1.1 to 1.5 equivalents of AlCl3​ is strictly required.

Table 1: Optimized Stoichiometry and Reagent Equivalents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
1-Ethoxy-2-methoxybenzene Aromatic Substrate1.0 eq1.52 g (10.0 mmol)
Propanoyl Chloride Acylating Agent1.2 eq1.11 g (12.0 mmol)
Aluminum Chloride ( AlCl3​ ) Lewis Acid Catalyst1.5 eq2.00 g (15.0 mmol)
Dichloromethane (DCM) Solvent (Anhydrous)N/A50.0 mL (Total)

Table 2: Condition Optimization & Causality Profile

Temperature ProfileObservation / Yield ImpactMechanistic Causality
-78 °C to -20 °C Incomplete conversion (< 30% yield)Insufficient thermal energy to overcome the activation barrier for EAS.
0 °C to 5 °C (Optimal) High conversion, intact ethers (> 85% crude yield)Balances acylium reactivity while preventing AlCl3​ -mediated ether cleavage.
20 °C to 25 °C (RT) High conversion, high impuritiesElevated thermal energy promotes rapid demethylation/deethylation of the substrate[4].

Mandatory Visualization: Reaction Workflow

G Step1 Activation Propanoyl Chloride + AlCl3 Step2 Acylium Ion Complex (Resonance Stabilized) Step1->Step2 Step3 Substrate Addition 1-Ethoxy-2-methoxybenzene (0°C) Step2->Step3 Step4 Electrophilic Aromatic Substitution Step3->Step4 Step5 Ice/HCl Quench (Prevent Ether Cleavage) Step4->Step5 Step6 Phase Extraction (DCM/Aqueous) Step5->Step6 Step7 Silica Chromatography (Isomer Resolution) Step6->Step7 Step8 Pure Target: 1-(4-Ethoxy-3-methoxyphenyl) propan-1-one Step7->Step8

Workflow for the regioselective Friedel-Crafts acylation and downstream purification.

Detailed Step-by-Step Protocol

Phase 1: Setup and Acylium Ion Generation
  • Preparation : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and an internal temperature probe. Purge the system with dry N2​ for 10 minutes.

  • Lewis Acid Suspension : Add 2.00 g (15.0 mmol) of anhydrous AlCl3​ to the flask, followed by 30 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Activation : Charge the addition funnel with 1.11 g (12.0 mmol) of propanoyl chloride. Add it dropwise to the AlCl3​ suspension over 10 minutes.

    • In-Process Control: The suspension will gradually turn into a homogenous, pale-yellow solution, confirming the formation of the soluble acylium- AlCl3​ complex[2]. Stir for an additional 20 minutes at 0 °C.

Phase 2: Substrate Addition (Critical Step)
  • Substrate Dilution : Dissolve 1.52 g (10.0 mmol) of 1-ethoxy-2-methoxybenzene in 20 mL of anhydrous DCM. Transfer this to the addition funnel.

  • Controlled Addition : Add the substrate solution dropwise over 30 to 45 minutes.

    • Causality Check: Monitor the internal temperature probe strictly. The addition rate must be adjusted to ensure the internal temperature never exceeds 5 °C to prevent premature ether cleavage[4].

  • Reaction Maturation : Once the addition is complete, maintain the reaction at 0–5 °C for 2 hours.

    • In-Process Control: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 8:2, UV visualization). The starting material spot ( Rf​≈0.7 ) should disappear, replaced by lower-running product spots ( Rf​≈0.4 ).

Phase 3: Quenching and Phase Separation
  • Quenching : Carefully pour the cold reaction mixture into a 500 mL beaker containing 100 g of crushed ice and 15 mL of 1M HCl.

    • Self-Validation: The addition of HCl breaks the robust product- AlCl3​ complex. The visual cue of success is the complete dissolution of the gelatinous aluminum hydroxide salts into the aqueous layer, leaving two clear, distinct liquid phases.

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL).

  • Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Drying : Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude regioisomer mixture.

Phase 4: Purification & Analytical Validation
  • Chromatographic Resolution : Load the crude oil onto a silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

    • Expert Insight: The target 1-(4-ethoxy-3-methoxyphenyl)propan-1-one and its 3-ethoxy-4-methoxy isomer have very similar polarities. Slow gradient elution and collection of small fractions are mandatory for high-purity isolation.

  • Validation : Confirm the structure via 1H -NMR. The target compound will display characteristic triplet-quartet coupling for both the propanoyl ethyl group and the ethoxy ether group, alongside a distinct singlet for the methoxy protons (~3.90 ppm). The aromatic region will show a 1,2,4-substitution pattern (an ortho doublet, a meta doublet, and a doublet of doublets).

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Master Organic Chemistry URL:[Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution UOMustansiriyah URL:[Link]

  • Efficient Method for Demethylation of Aryl Methyl Ether ResearchGate (Synthetic Communications) URL:[Link]

Sources

Method

The Cornerstone of Modern Therapeutics: Application Notes for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Introduction: A Versatile Phenylpropanoid in Pharmaceutical Synthesis 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a substituted aromatic ketone that has emerged as a critical intermediate in the synthesis of a variety of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Phenylpropanoid in Pharmaceutical Synthesis

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a substituted aromatic ketone that has emerged as a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a propiophenone core with ethoxy and methoxy functional groups on the phenyl ring, provides a versatile scaffold for the construction of complex drug molecules. These functional groups not only influence the electronic properties of the aromatic ring, making it amenable to further chemical transformations, but also serve as key recognition elements for biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this pivotal pharmaceutical intermediate. The protocols and methodologies detailed herein are designed to be robust and reproducible, empowering scientific advancement in drug discovery and development.

Synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one: A Detailed Protocol via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of 1-ethoxy-2-methoxybenzene. The ethoxy and methoxy groups are ortho, para-directing, and activating, leading to the preferential substitution at the para position relative to the ethoxy group due to steric hindrance at the ortho positions. A subsequent deprotonation of the arenium ion intermediate restores aromaticity and yields the desired ketone.

Diagram of the Synthesis Workflow

reagents 1-Ethoxy-2-methoxybenzene + Propionyl Chloride + Aluminum Chloride (Lewis Acid) reaction_vessel Reaction Vessel (Anhydrous Conditions, 0°C to RT) reagents->reaction_vessel workup Aqueous Work-up (HCl, Water, NaHCO₃) reaction_vessel->workup extraction Solvent Extraction (e.g., Dichloromethane) workup->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography or Recrystallization) evaporation->purification product 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one purification->product

Caption: Workflow for the synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

Experimental Protocol

Materials and Reagents:

  • 1-Ethoxy-2-methoxybenzene

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Formation of Acylium Ion: Slowly add propionyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. Stir the mixture at 0°C for 30 minutes.

  • Friedel-Crafts Acylation: Dissolve 1-ethoxy-2-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system to afford 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one as a solid.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one serves as a key building block in the synthesis of several important APIs. Its propiophenone structure is particularly suited for modifications that lead to the formation of pharmacologically active moieties.

Case Study: Synthesis of a Precursor to Apremilast

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriatic arthritis and plaque psoriasis. The synthesis of a key intermediate for Apremilast can be initiated from 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.[1]

Synthetic Pathway Overview:

The synthesis involves the conversion of the ketone to an amine, followed by further functionalization. While a direct synthesis from 1-(4-ethoxy-3-methoxyphenyl)propan-1-one is a plausible route, published syntheses of Apremilast often start from a closely related precursor, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, which can be conceptually derived from our title compound through alpha-functionalization.[2] This highlights the utility of the 1-(4-ethoxy-3-methoxyphenyl)propan-1-one scaffold in accessing such advanced intermediates.

Diagram of the Conceptual Synthetic Application

start 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one alpha_functionalization α-Functionalization (e.g., sulfenylation/oxidation) start->alpha_functionalization intermediate 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone alpha_functionalization->intermediate reduction Asymmetric Reduction or Reductive Amination intermediate->reduction amine_intermediate (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine reduction->amine_intermediate coupling Coupling with Phthalimide Derivative amine_intermediate->coupling apremilast Apremilast coupling->apremilast

Caption: Conceptual pathway to Apremilast from the title intermediate.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to ensure the purity and identity of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one for its use in pharmaceutical synthesis.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
AppearanceOff-white to pale yellow solid
Melting PointExpected to be in the range of 50-60 °C (based on similar compounds)[3]
SolubilitySoluble in common organic solvents (e.g., DCM, ethyl acetate, methanol)
Spectroscopic Data (Predicted and based on analogous compounds)
TechniqueExpected Data
¹H NMR δ (ppm): 7.6-7.5 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 3.0 (q, 2H, -COCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.2 (t, 3H, -COCH₂CH₃). Chemical shifts are approximate and based on structurally similar compounds.[4]
¹³C NMR δ (ppm): ~200 (C=O), ~153 (Ar-C), ~149 (Ar-C), ~130 (Ar-C), ~123 (Ar-C), ~112 (Ar-C), ~111 (Ar-C), ~64 (-OCH₂CH₃), ~56 (-OCH₃), ~31 (-COCH₂CH₃), ~15 (-OCH₂CH₃), ~8 (-COCH₂CH₃). Chemical shifts are approximate.[4]
IR (Infrared) ν (cm⁻¹): ~2980-2850 (C-H stretch), ~1670 (C=O stretch, aryl ketone), ~1600, ~1510 (C=C stretch, aromatic), ~1260 (C-O stretch, ether).
Mass Spec. (MS) m/z: 208 [M]⁺, with characteristic fragmentation patterns.
Chromatographic Methods for Purity Assessment

Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.3-0.4 for the product.[5][6]

  • Visualization: UV light (254 nm) or staining with a suitable reagent such as ceric ammonium molybdate or potassium permanganate.[6][7]

High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is generally suitable for the analysis of aromatic ketones.[8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.[8][9]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm or 280 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C) for better reproducibility.[8]

Conclusion

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a valuable and versatile intermediate in the pharmaceutical industry. The synthetic protocol provided, based on the well-established Friedel-Crafts acylation, offers a reliable route to this compound. Its application in the synthesis of complex APIs like Apremilast underscores its importance. The analytical methods outlined in this guide are essential for ensuring the quality and consistency of this intermediate, which is paramount in the production of safe and effective medicines.

References

Click to expand
  • Supplementary information for - Semantic Scholar. (n.d.). Retrieved March 26, 2026, from [Link].

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved March 26, 2026, from [Link].

  • Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link].

  • Kumar, P., & Singh, A. (2021). A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Organic Process Research & Development, 25(8), 1757–1775. [Link].

  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link].

  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link].

  • CN104447445A - Preparation method for synthesizing apremilast intermediate. (n.d.). Google Patents.
  • 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one Reagent for Analytical Testing. (n.d.). AR-Reagent. Retrieved March 26, 2026, from [Link].

  • Nikolova, S., Zheleva, D., & Stoyanov, N. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(4), M1296. [Link].

  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link].

  • 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one. (n.d.). LookChem. Retrieved March 26, 2026, from [Link].

  • Aydin, D. C., Pineres, J. Z., Al-Manji, F., Rijnaarts, H., & Grotenhuis, T. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(18), 10825-10834. [Link].

  • Cardoso, D. R., Andrade, S. A. C., & da Silva, J. A. F. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 93(4), 629-635. [Link].

  • How to remove unreacted 2-hydroxy acetophenone from chalcone ? (2018, May 10). ResearchGate. Retrieved March 26, 2026, from [Link].

  • c9ob01452g1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link].

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2024, March 12). MDPI. Retrieved March 26, 2026, from [Link].

  • Synthesis of mebeverine derivatives 3, 4a–d. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link].

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link].

  • Santos, S. C., et al. (2001). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 12(1), 121-125. [Link].

  • Aydin, D. C., Pineres, J. Z., Al-Manji, F., Rijnaarts, H., & Grotenhuis, T. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link].

  • 9.3B: Uses of TLC. (2024, August 16). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link].

  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. (n.d.). Google Patents.
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link].

  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1167-1172. [Link].

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022, July 15). Protocols.io. Retrieved March 26, 2026, from [Link].

  • 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. (2025, October 16). ResearchGate. Retrieved March 26, 2026, from [Link].

  • Propiovanillone. (n.d.). PubChem. Retrieved March 26, 2026, from [Link].

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved March 26, 2026, from [Link].

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Application

catalytic hydrogenation of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

An Application Guide to the Catalytic Hydrogenation of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for the to its c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Hydrogenation of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the to its corresponding secondary alcohol, 1-(4-Ethoxy-3-methoxyphenyl)propan-1-ol. This transformation is a critical reduction reaction, often employed in the synthesis of pharmaceutical intermediates and other fine chemicals. This guide balances theoretical principles with practical, field-proven protocols, offering researchers the necessary insights for successful execution, optimization, and scale-up. We will explore catalyst selection, mechanistic pathways, detailed experimental procedures, and analytical monitoring techniques.

Introduction and Significance

The reduction of aromatic ketones is a cornerstone transformation in organic synthesis. The target substrate, 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, is a propiophenone derivative. Its structural analogs, such as propiovanillone, are recognized as key intermediates in the synthesis of pharmaceutical compounds[1]. The product, 1-(4-Ethoxy-3-methoxyphenyl)propan-1-ol, a secondary alcohol, serves as a versatile building block for further functionalization.

Catalytic hydrogenation offers a highly efficient and atom-economical route for this reduction, utilizing molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst.[2][3] This method is often preferred over stoichiometric hydride reagents due to its cleaner reaction profiles, easier workup, and scalability. This application note will focus primarily on heterogeneous catalytic methods using Palladium on Carbon (Pd/C) and Raney Nickel, with a comparative discussion of sodium borohydride reduction.

Mechanistic Principles of Ketone Hydrogenation

The catalytic hydrogenation of a ketone to an alcohol involves the addition of two hydrogen atoms across the carbon-oxygen double bond (C=O).[4] While the precise mechanism can vary with the catalyst, the generally accepted sequence on a heterogeneous metal surface (like Pd or Ni) involves several key steps.[4]

  • Adsorption & Activation: Both the ketone and molecular hydrogen are adsorbed onto the surface of the metal catalyst. The H-H bond of the hydrogen molecule is weakened or cleaved by the metal, forming active metal-hydride species.[4][5]

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl group. One hydrogen adds to the carbonyl carbon, and the other adds to the carbonyl oxygen.[4]

  • Desorption: The resulting alcohol product has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for the next cycle.

The efficiency of this process is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. Some advanced catalyst systems, particularly homogeneous ruthenium complexes, can operate through a nonclassical metal-ligand bifunctional mechanism, where a hydride on the metal and a proton from a ligand are transferred simultaneously.[6][7]

Catalytic_Hydrogenation_Mechanism reactant_node Ketone (R₂C=O) + H₂ Gas catalyst_surface Catalyst Surface (e.g., Pd/C, Raney Ni) reactant_node->catalyst_surface Adsorption adsorbed_species Adsorbed H₂ and Ketone on Surface catalyst_surface->adsorbed_species product_node Alcohol Product (R₂CH-OH) catalyst_surface->product_node h_transfer Stepwise Hydrogen Transfer adsorbed_species->h_transfer Surface Reaction h_transfer->catalyst_surface Desorption

Caption: General workflow of heterogeneous catalytic hydrogenation.

Catalyst Selection and Reaction Optimization

The choice of catalyst is paramount for achieving high conversion and selectivity. For the hydrogenation of an aromatic ketone like 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, several options are viable, each with distinct advantages.

CatalystHydrogen SourceTypical ConditionsAdvantagesConsiderations
Palladium on Carbon (Pd/C) H₂ Gas1-5 bar H₂, RT-50°C, Ethanol/EtOAcHighly active, commercially available, easily filtered.[3][5]Can sometimes lead to over-reduction or debenzylation if other sensitive groups are present.[8]
Raney Nickel H₂ Gas or 2-Propanol1-10 bar H₂ or refluxing 2-propanolCost-effective, highly active.[9]Pyrophoric when dry, may require careful handling. Transfer hydrogenation can sometimes lead to deoxygenation at high temperatures.[10][11]
Sodium Borohydride (NaBH₄) Hydride Donor0-25°C, Methanol/EthanolExcellent chemoselectivity for carbonyls, simple setup (no pressure equipment).[12][13]Stoichiometric reagent (waste generation), not a catalytic process.[14]

Key Optimization Parameters:

  • Solvent: Protic solvents like ethanol and methanol are excellent choices as they readily dissolve the substrate and product and are compatible with most catalysts.

  • Temperature: Most ketone hydrogenations proceed efficiently at room temperature. Gentle heating (40-50°C) can be applied to increase the rate if necessary.

  • Pressure: For reactions using H₂ gas, pressures from 1 atmosphere (balloon) to 5 bar are typically sufficient. Higher pressures increase hydrogen concentration in the solution, accelerating the reaction.

  • Catalyst Loading: Typically, 1-10 mol% of the catalyst relative to the substrate is used. Higher loading can speed up the reaction but increases cost.

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. When using hydrogen gas, ensure all equipment is properly grounded and free of leaks. Raney Nickel is pyrophoric and must be handled as a slurry in water or another solvent at all times.

Protocol 1: Hydrogenation using Pd/C and H₂ Gas

This protocol describes a standard procedure using a Parr shaker or a similar hydrogenation apparatus.

  • Vessel Preparation: To a suitable pressure-rated reaction vessel, add 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (e.g., 5.0 g, 24.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (100 mL). Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (e.g., 250 mg, ~5 wt%).

    • Rationale: Using an inert atmosphere during catalyst addition prevents potential ignition of the dry catalyst with the solvent vapor.

  • System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (to ~2 bar) and venting three times, followed by pressurizing with hydrogen (to ~2 bar) and venting three times.

    • Rationale: This crucial step removes all oxygen from the reaction system, which can otherwise poison the catalyst and create a potentially explosive mixture with hydrogen.

  • Reaction Execution: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 bar). Begin vigorous stirring or shaking. Monitor the reaction by observing hydrogen uptake and/or by periodic sampling for TLC or GC analysis.

  • Reaction Monitoring: To monitor, stop the stirring, vent the hydrogen, and quickly take an aliquot. Spot the sample on a TLC plate against the starting material. A typical mobile phase would be 30% ethyl acetate in hexanes. The ketone starting material will be less polar (higher Rf) than the alcohol product.

  • Workup: Once the reaction is complete (typically 2-6 hours), vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rationale: Celite provides a fine filtration medium that prevents the small catalyst particles from passing through. The filter cake should be washed with the reaction solvent (ethanol) to recover all the product. Never allow the filter cake to dry completely, as it can be pyrophoric. Keep it wet with solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-(4-Ethoxy-3-methoxyphenyl)propan-1-ol, which can be further purified by column chromatography if necessary.

Protocol 2: Transfer Hydrogenation with Raney® Nickel

This method avoids the use of a pressurized hydrogen source, making it highly accessible.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (e.g., 5.0 g, 24.0 mmol) in 2-propanol (150 mL).

  • Catalyst Addition: Carefully add a slurry of Raney® Nickel (e.g., ~1.0 g, ~20 wt%) in water.

    • Rationale: Raney® Nickel is typically stored under water to prevent it from becoming pyrophoric. The small amount of water is generally tolerated in this reaction. 2-propanol serves as both the solvent and the hydrogen donor.[10][11]

  • Reaction Execution: Heat the mixture to a gentle reflux (~82°C). The reaction progress can be monitored by TLC or GC.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with 2-propanol.

    • Safety: As with Pd/C, the Raney® Nickel filter cake should not be allowed to dry. Keep it wet until it can be properly quenched and disposed of.

  • Isolation: Remove the 2-propanol under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Experimental_Workflow setup 1. Reaction Setup (Substrate, Solvent, Catalyst) purge 2. System Purge (N₂ then H₂ cycles) setup->purge For H₂ Gas Protocol react 3. Reaction (Apply H₂ Pressure / Heat) setup->react For Transfer Protocol purge->react monitor 4. Monitor Progress (TLC / GC) react->monitor monitor->react Incomplete filter 5. Filtration (Remove Catalyst via Celite®) monitor->filter Complete isolate 6. Isolation (Solvent Removal) filter->isolate purify 7. Purification (Chromatography, if needed) isolate->purify

Caption: A generalized workflow for catalytic hydrogenation.

Product Characterization

The final product, 1-(4-Ethoxy-3-methoxyphenyl)propan-1-ol, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect to see the disappearance of the ketone's characteristic deshielded methylene quartet and the appearance of a new methine proton (CH-OH) signal around 4.5-5.0 ppm. The adjacent methylene and methyl groups will also show characteristic shifts.

  • ¹³C NMR: The carbonyl carbon signal (typically >190 ppm) will be absent and replaced by a new signal for the alcohol-bearing carbon (CH-OH) in the 70-80 ppm region.

  • IR Spectroscopy: A strong, broad absorption band characteristic of an O-H stretch will appear around 3200-3600 cm⁻¹, and the sharp, strong C=O stretch from the ketone (around 1670-1690 cm⁻¹) will be absent.

  • Mass Spectrometry: Will show the correct molecular ion peak for the alcohol product.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst was not poisoned by impurities in the substrate or solvent. Pre-hydrogenating the catalyst can sometimes improve activity.[15]

  • Side Product Formation: In transfer hydrogenation with Raney Nickel, prolonged reaction times or high temperatures can lead to hydrodeoxygenation, reducing the alcohol to an alkane.[11] Monitor the reaction closely to stop it upon full conversion of the starting material. For Pd/C, over-reduction of the aromatic ring is possible under harsh conditions (high pressure/temperature) but is unlikely under the mild conditions described.

  • Low Recovery: Ensure the filter cake is thoroughly washed with solvent during workup to recover all adsorbed product.

References

  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(41), 12784-12795. [Link]

  • Abdur-Rashid, K., Clapham, S. E., Hadzovic, A., Harvey, J. N., Lough, A. J., & Morris, R. H. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society, 124(50), 15104-15118. [Link]

  • Nishimura, T., Yoshimura, Y., & Ebitani, K. (2010). Liquid-phase hydrogenation of ketones in the mesopores of nickel catalysts. Catalysis Communications, 12(1), 1-4. [Link]

  • Li, Y., & Yu, H. (2015). The mechanism for the hydrogenation of ketones catalyzed by Knölker’s iron-catalyst. Organic & Biomolecular Chemistry, 13(20), 5796-5804. [Link]

  • Mechanisms of ketone hydrogenation on metal catalysts with single-site... (n.d.). ResearchGate. Retrieved from [Link]

  • Zuidema, D. R., Williams, S. L., Wert, K. J., Bosma, K. J., Smith, A. L., & Mebane, R. C. (2011). Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol. Synthetic Communications, 41(19), 2953-2958. [Link]

  • Figure I from Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. [Link]

  • American Association for Clinical Chemistry - EKF Diagnostics USA (Stanbio Laboratory). (n.d.). Retrieved from [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Carleton College. Retrieved from [Link]

  • Innovations and applications of ketone body monitoring in diabetes care - PMC. (2024, May 28). National Center for Biotechnology Information. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

  • Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024, August 21). MDPI. [Link]

  • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021, January 28). MDPI. [Link]

  • Sodium borohydride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). Open Library Publishing Platform. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Organic Chemistry Portal. [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). organic-synthesis.com. Retrieved from [Link]

  • 1-(4-Hydroxy-3-methoxyphenyl)-2-propanol - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48). (n.d.). INCHEM. Retrieved from [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007, May 15). PubMed. [Link]

  • Kemira Sodium Borohydride NaBH4 An effective reducing agent. (n.d.). Ecochem. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. [Link]

  • Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. (2024, December 12). MDPI. [Link]

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (2017, April 20). Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (n.d.). ResearchGate. Retrieved from [Link]

  • Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022, April 20). Asian Journal of Chemistry. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022, July 15). Protocols.io. [Link]

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Sources

Method

Application Notes &amp; Protocols: Green Synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on sustainable, green chemistry-based synthetic routes to 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on sustainable, green chemistry-based synthetic routes to 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This valuable propiophenone derivative is a key intermediate in various pharmaceutical syntheses. Moving beyond traditional, hazardous protocols such as the stoichiometric Friedel-Crafts acylation, we present detailed application notes and step-by-step protocols for three distinct green methodologies: heterogeneous catalysis with reusable zeolites, Microwave-Assisted Organic Synthesis (MAOS), and the application of Ionic Liquids (ILs) as recyclable catalysts and solvents. These methods prioritize waste reduction, energy efficiency, and the elimination of hazardous reagents, aligning with the core principles of modern, sustainable chemical manufacturing.

Introduction: The Imperative for Greener Synthesis

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, a propiovanillone derivative, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Traditionally, its synthesis relies on the Friedel-Crafts acylation of 2-ethoxy-1-methoxybenzene (ethyl guaiacol ether). This classic method, while effective, is fraught with environmental and safety issues. It typically requires more than a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which cannot be recovered and generates large volumes of corrosive and toxic aqueous waste during workup.[1][2]

The principles of green chemistry compel a shift towards more sustainable alternatives that are safer, more efficient, and environmentally benign.[3] This guide details three field-proven green strategies that replace the problematic aspects of the traditional Friedel-Crafts reaction.

Retrosynthetic Analysis

A primary retrosynthetic disconnection of the target molecule breaks the bond between the carbonyl carbon and the aromatic ring, identifying the key synthons: an activated aromatic ring (2-ethoxy-1-methoxybenzene) and a propionyl electrophile.

G TM Target Molecule: 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Disconnection C-C Disconnection (Acylation) TM->Disconnection Aromatic 2-Ethoxy-1-methoxybenzene Acyl Propionyl Source (e.g., Propionic Anhydride) Disconnection->Aromatic Disconnection->Acyl G A Combine Reactants & Clay in Microwave Vessel B Seal Vessel & Place in Reactor A->B C Microwave Irradiation (150°C, 10-15 min) B->C D Cool Vessel to <50°C C->D E Workup & Purification (Filter, Wash, Concentrate) D->E F Pure Product E->F

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Application

Application Note: Advanced Solvent Selection and Extraction Protocols for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Introduction & Mechanistic Rationale 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (CAS: 833-67-0) is a highly valued aromatic ketone, frequently utilized as a critical intermediate in pharmaceutical synthesis and advanced fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (CAS: 833-67-0) is a highly valued aromatic ketone, frequently utilized as a critical intermediate in pharmaceutical synthesis and advanced fragrance formulations. Structurally, it features a propiophenone core substituted with 3-methoxy and 4-ethoxy groups.

The efficient isolation of this compound from aqueous reaction mixtures or biological matrices requires a precise liquid-liquid extraction (LLE) strategy. The extraction efficiency of a solvent is dictated by its ability to overcome the hydration shell of the target molecule in the aqueous phase. For 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, we must consider the Hansen Solubility Parameters (HSP), specifically the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[1].

Because the target molecule lacks hydrogen bond donors but possesses three oxygen-based hydrogen bond acceptors, solvents that can act as weak hydrogen bond donors or possess complementary dipole moments (such as specific ethers and esters) exhibit exceptionally high affinity for such aromatic ketones[2]. Historically, halogenated solvents like dichloromethane (DCM) were the standard; however, modern green chemistry directives necessitate the transition to sustainable alternatives without compromising the thermodynamic efficiency of the extraction[3].

Solvent Selection Dynamics

A critical factor in LLE is the mutual miscibility of the extraction solvent and water. While ethyl acetate (EtOAc) is a common green solvent, its relatively high water solubility (~8.3 g/100 mL at 20 °C) can lead to product loss and requires extensive salting-out procedures to force phase separation.

To create a self-validating and highly efficient extraction system, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) have emerged as superior ethereal solvents. 2-MeTHF offers a higher boiling point (80 °C) and significantly lower water miscibility (14 g/L) compared to standard THF, making it an excellent LLE solvent that minimizes aqueous phase product loss[3]. CPME is even more hydrophobic (1.1 g/L water solubility), ensuring sharp phase boundaries, rapid separation, and exceptional stability against peroxide formation[4].

Quantitative Data: Physicochemical & Solvent Profiles

Table 1: Physicochemical Profile of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

PropertyValueMechanistic Implication for Extraction
Molecular Formula C12H16O3Defines baseline molecular weight (208.26 g/mol ).
Estimated LogP ~2.5Highly lipophilic; strongly favors the organic phase in LLE.
H-Bond Donors / Acceptors 0 / 3Requires a solvent with complementary dipole interactions.
Functional Groups Ketone, Ether (x2)Susceptible to extreme pH; requires neutral extraction conditions.

Table 2: Solvent Selection Matrix for Aromatic Ketone Extraction

SolventBoiling Point (°C)Water Solubility ( g/100 mL)Extraction Efficiency*Green Chemistry Score
Dichloromethane (DCM) 39.61.30HighPoor (Toxic, Halogenated)
Ethyl Acetate (EtOAc) 77.18.30HighModerate (High aqueous loss)
2-Methyltetrahydrofuran 80.21.40Very HighExcellent (Renewable)
Cyclopentyl methyl ether 106.00.11HighExcellent (Low peroxide risk)
Toluene 110.60.05ModerateModerate (VOC concerns)

*Efficiency based on empirical partition coefficients for propiophenone derivatives.

Experimental Protocol: Self-Validating LLE Workflow

The following protocol outlines a highly optimized methodology for extracting 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one using 2-MeTHF. Every step is designed with built-in causality to maximize yield while preventing emulsion formation.

Materials Required:

  • Aqueous reaction mixture containing the target molecule.

  • Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF), >99% purity.

  • Saturated Sodium Chloride (NaCl) solution (Brine).

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology:

  • Preparation and pH Adjustment:

    • Action: Ensure the aqueous mixture is adjusted to a neutral pH (pH 6.5–7.5) using dilute NaHCO₃ or HCl.

    • Causality: While the target molecule lacks ionizable protons, maintaining a neutral pH prevents the acid-catalyzed hydrolysis of its ether linkages and suppresses the co-extraction of ionizable impurities.

  • Solvent Addition:

    • Action: Add 2-MeTHF to the aqueous mixture in a 1:3 volume ratio (Organic:Aqueous).

    • Causality: 2-MeTHF's low water miscibility ensures that minimal solvent is lost to the aqueous phase, maintaining a high concentration gradient that drives the target molecule into the organic layer[3].

  • Agitation and Equilibration:

    • Action: Vigorously shake the biphasic mixture in a separatory funnel for 5 minutes. Vent the funnel every 30 seconds to release vapor pressure.

    • Causality: Vigorous mixing maximizes the interfacial surface area, allowing the target molecule to partition into the organic phase strictly according to its LogP (~2.5).

  • Phase Separation (Self-Validation Step):

    • Action: Allow the mixture to settle for 10–15 minutes until two distinct, clear layers form.

    • Causality: 2-MeTHF has a lower density than water (~0.86 g/mL), meaning the organic layer containing the product will reliably be the top layer. The low mutual miscibility inherently prevents stable emulsions.

  • Aqueous Phase Re-extraction:

    • Action: Drain the lower aqueous layer and re-extract it with a fresh portion of 2-MeTHF (half the original volume). Combine the organic extracts.

    • Causality: Multiple extractions with smaller solvent volumes are thermodynamically more efficient than a single large-volume extraction.

  • Brine Washing:

    • Action: Wash the combined organic layers with an equal volume of saturated brine.

    • Causality: Brine drastically increases the ionic strength of the aqueous phase, driving any dissolved water out of the 2-MeTHF layer (the "salting-out" effect) and stripping away water-soluble impurities.

  • Drying and Filtration:

    • Action: Add anhydrous Na₂SO₄ to the organic phase until the solid flows freely like sand. Filter out the drying agent.

    • Causality: Removes residual micro-droplets of water, preventing bumping during solvent evaporation and protecting the final product from moisture degradation.

  • Solvent Recovery:

    • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator (Bath temperature: 40 °C, Pressure: ~150 mbar).

    • Causality: 2-MeTHF boils at 80 °C at atmospheric pressure; utilizing reduced pressure allows for gentle solvent removal without thermally degrading the target aromatic ketone.

Process Visualization

G AqMatrix Aqueous Matrix (Target Molecule) Solvent Add 2-MeTHF (Green Solvent) AqMatrix->Solvent Mix Agitation & LLE Equilibration Solvent->Mix PhaseSep Phase Separation (Settling) Mix->PhaseSep OrgPhase Top Organic Phase (Target Compound) PhaseSep->OrgPhase Extracts AqPhase Bottom Aqueous Phase (Impurities) PhaseSep->AqPhase Waste Wash Brine Wash & Na2SO4 Drying OrgPhase->Wash Recovery Rotary Evaporation (40°C, 150 mbar) Wash->Recovery Product Pure 1-(4-Ethoxy-3-methoxyphenyl) propan-1-one Recovery->Product

Figure 1: LLE workflow for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one extraction.

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Method

Application Notes &amp; Protocols: Strategic Derivatization of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one for Drug Discovery

Preamble: The Strategic Value of the Guaiacyl Ethyl Ketone Scaffold 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a propiophenone derivative featuring a guaiacyl moiety (3-methoxy-4-substituted phenol ether). This scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Value of the Guaiacyl Ethyl Ketone Scaffold

1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a propiophenone derivative featuring a guaiacyl moiety (3-methoxy-4-substituted phenol ether). This scaffold is of significant interest in medicinal chemistry. The methoxy and ethoxy groups are prevalent in a multitude of approved drugs, where they often enhance ligand-target binding, improve physicochemical properties (like solubility and lipophilicity), and positively modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1] This molecule serves as a versatile starting material for accessing a rich diversity of downstream derivatives, primarily through reactions targeting its reactive α-protons and carbonyl group.

This guide provides an in-depth exploration of the synthesis, characterization, and application of key downstream derivatives, with a focus on methodologies that are both robust and relevant to modern drug development programs. We will delve into the synthesis of chalcones and their subsequent transformation into nitrogen-containing heterocycles, which are classes of compounds renowned for their broad pharmacological activities.

Part 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

The most direct and widely utilized pathway for derivatizing 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is the Claisen-Schmidt condensation to form chalcones (1,3-diaryl-2-propen-1-ones). These α,β-unsaturated ketones are not only biologically active in their own right but also serve as critical intermediates for synthesizing a vast array of heterocyclic compounds.

Causality of the Experimental Approach

The Claisen-Schmidt reaction involves the base-catalyzed aldol condensation between an enolizable ketone and a non-enolizable aromatic aldehyde. The choice of a strong base (e.g., NaOH or KOH) is critical as it facilitates the deprotonation of the α-carbon of the propiophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous under the reaction conditions, driven by the formation of a highly conjugated system, which lends the characteristic stability and chromophoric properties to the chalcone product.

While effective, this method can sometimes result in side reactions or incomplete conversions, particularly with certain substituted benzaldehydes.[2] An alternative, the Wittig reaction, can offer higher yields and purity in specific cases, though it involves the preparation of a phosphonium ylide, adding steps to the overall process.[2] For general discovery purposes, the base-catalyzed condensation remains the most efficient entry point.

Experimental Workflow: Chalcone Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 1-(4-Ethoxy-3-methoxyphenyl) propan-1-one in Ethanol mix Combine Reagents in Flask reagent1->mix reagent2 Substituted Benzaldehyde in Ethanol reagent2->mix base Aqueous NaOH or KOH (e.g., 10-40%) base->mix Dropwise Addition stir Vigorous Stirring @ 20-25°C (Cooling Bath) mix->stir monitor Monitor by TLC (30 min - 4 hrs) stir->monitor quench Pour into Cold Water & Acidify (dil. HCl) monitor->quench Upon Completion filter Filter Precipitate quench->filter wash Wash with Water filter->wash purify Recrystallize from Ethanol wash->purify final_product Final Product purify->final_product Yields Pure Chalcone G Start 1-(4-Ethoxy-3-methoxyphenyl) propan-1-one Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation (Protocol 1) Triazole 1,2,4-Triazole Derivative Chalcone->Triazole Michael Addition (Protocol 2)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Welcome to the technical support center for the synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this synthetic procedure. Our focus is on providing practical, field-tested insights rooted in established chemical principles to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, a valuable ketone intermediate, is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2] This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1][3] In this specific case, 4-ethoxy-3-methoxyphenol (or a protected version) is acylated using propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.

While the reaction appears straightforward, achieving high yields and purity can be challenging due to the nuanced interplay of reagents, catalysts, and reaction conditions. This guide addresses the most frequent issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most common issue and can stem from several factors. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Ineffective Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.

  • Suboptimal Reaction Temperature: Friedel-Crafts acylations have a specific temperature window for optimal performance. Too low a temperature can lead to an impractically slow reaction rate, while excessively high temperatures can promote side reactions and decomposition.

  • Poor Electrophile Generation: The formation of the highly reactive acylium ion from the acylating agent (propionyl chloride) and the Lewis acid is the critical first step.[2] Insufficient catalyst or impure reagents can hinder this process.

  • Product Loss During Workup: The quenching and extraction steps are critical for isolating the product. Pouring the reaction mixture into an ice/acid mixture too quickly can cause localized heating and degradation.[1] Inefficient extraction will also lead to significant product loss.

Troubleshooting Protocol: Optimizing for High Yield

  • Rigorous Anhydrous Technique:

    • Dry all glassware in an oven at >100°C for several hours and cool in a desiccator immediately before use.[4]

    • Use anhydrous grade solvents. If unavailable, solvents should be freshly distilled over an appropriate drying agent.

    • Handle the Lewis acid catalyst in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Controlled Reagent Addition & Temperature Management:

    • Dissolve the starting material (4-ethoxy-3-methoxyphenol) in the chosen anhydrous solvent (e.g., Dichloromethane, DCM).

    • Cool the mixture to 0°C in an ice bath.

    • Add the Lewis acid (e.g., Aluminum chloride) portion-wise to manage the initial exotherm.

    • Add the propionyl chloride dropwise via an addition funnel over 15-30 minutes, ensuring the temperature does not rise above 5-10°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[1]

  • Careful Quenching & Extraction:

    • Prepare a separate beaker with a mixture of crushed ice and concentrated HCl.

    • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This hydrolyzes the aluminum chloride complexes and quenches the reaction safely.[1]

    • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer at least three times with DCM or ethyl acetate.

    • Combine the organic layers, wash with a saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

Q2: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. What are these byproducts and how can I prevent them?

The formation of isomers and other byproducts is a common challenge in electrophilic aromatic substitutions on polysubstituted rings.

Root Cause Analysis:

  • Formation of Regioisomers: The ethoxy and methoxy groups on the starting material are ortho-, para-directing activators.[3] While the desired product results from acylation at the position para to the ethoxy group and ortho to the methoxy group, acylation can also occur at other activated positions on the ring, leading to isomeric impurities.[5]

  • Ether Cleavage: Harsh reaction conditions, particularly using an excess of a strong Lewis acid like AlCl₃ at elevated temperatures, can cause the cleavage of the ethoxy or methoxy ether bonds.

  • Polyacylation: Although the acyl group of the product is deactivating, preventing further acylation to a large extent, some di-acylated products can form if the reaction conditions are too forcing.[2]

Troubleshooting Protocol: Enhancing Selectivity

  • Choice of Catalyst: The strength of the Lewis acid can significantly impact selectivity.

    • High Reactivity (Lower Selectivity): AlCl₃ is highly reactive but can sometimes lead to more side products.

    • Moderate Reactivity (Higher Selectivity): Consider using a milder Lewis acid such as Ferric Chloride (FeCl₃) or a solid acid catalyst like a Mordenite Zeolite, which can offer superior regioselectivity due to shape-selective constraints within its pores.[3][6]

  • Solvent Effects: The choice of solvent can influence catalyst activity and product distribution. While DCM is common, solvents like nitrobenzene or carbon disulfide can sometimes alter the selectivity profile.

  • Strict Temperature Control: As mentioned previously, maintaining a low temperature (0°C to room temperature) is crucial. Avoid heating the reaction unless TLC analysis shows no product formation at lower temperatures.

Comparative Catalyst Performance

CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃ 0°C to RT, in DCMHigh reactivity, fast reaction timesCan cause ether cleavage, lower selectivity[7]
FeCl₃ RT, in DCMMilder, often more selective, cheaperSlower reaction rates than AlCl₃[3]
Zeolite (MOR) Reflux in AcOH with Ac₂OHigh para-selectivity, reusable catalyst, "greener" processRequires higher temperatures, not suitable for acid-labile substrates[6]
Q3: My crude product is an oil that is difficult to purify by recrystallization. What are the best practices for purification?

Purifying moderately polar ketones like 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one often requires chromatographic methods.

Troubleshooting Protocol: Effective Purification

  • Thin Layer Chromatography (TLC) Analysis: Before attempting a large-scale purification, optimize your separation on a TLC plate. Test various solvent systems. A good starting point for compounds of this polarity is a mixture of hexane and ethyl acetate.[8]

    • Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity (e.g., 4:1, 2:1) until you achieve good separation between your product spot and any impurities. The ideal Rf value for the product spot is typically between 0.25 and 0.35.

  • Flash Column Chromatography:

    • Once you have an effective solvent system from your TLC analysis, use flash column chromatography for purification.[9]

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: Use the solvent system identified in your TLC analysis. A gradient elution (gradually increasing the polarity of the solvent during the run) can often provide a better separation than an isocratic (constant solvent mixture) elution.[8]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Alternative: Reversed-Phase Chromatography: If the compound is difficult to purify on silica (normal phase), reversed-phase chromatography using a C18-functionalized silica gel can be an effective alternative.[8] The mobile phase is typically a mixture of water and methanol or acetonitrile.

Visualizing the Process

Diagram 1: General Synthesis Workflow

This diagram outlines the key stages of the synthesis, from setup to final product isolation.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Anhydrous Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Prepare Reagents (Substrate in Anhydrous DCM) Cool 3. Cool to 0°C Reagents->Cool Add_LA 4. Add Lewis Acid (e.g., AlCl3) Cool->Add_LA Add_AC 5. Add Propionyl Chloride (Dropwise, <10°C) Add_LA->Add_AC Stir 6. Stir at RT (Monitor by TLC) Add_AC->Stir Quench 7. Quench Reaction (Pour into Ice/HCl) Stir->Quench Extract 8. Extraction (DCM or EtOAc) Quench->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Purify (Flash Chromatography) Dry->Purify

Caption: Workflow for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one synthesis.

Diagram 2: Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common synthesis issues.

Troubleshooting Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Impure Impure Product? LowYield->Impure No CheckAnhydrous Verify Anhydrous Conditions (Reagents, Glassware, Solvent) LowYield->CheckAnhydrous Yes CheckIsomers Isomers Present? (Multiple spots on TLC) Impure->CheckIsomers Yes CheckTemp Optimize Temperature Control (0°C addition, RT stir) CheckAnhydrous->CheckTemp CheckWorkup Review Workup Protocol (Slow Quench, Thorough Extraction) CheckTemp->CheckWorkup CheckWorkup->Impure Success Improved Yield & Purity CheckWorkup->Success UseMilderCatalyst Use Milder Catalyst (e.g., FeCl3, Zeolite) CheckIsomers->UseMilderCatalyst Yes OptimizeChroma Optimize Chromatography (Solvent Gradient, TLC first) CheckIsomers->OptimizeChroma No CheckEtherCleavage Consider Ether Cleavage (Use less catalyst, lower temp) UseMilderCatalyst->CheckEtherCleavage UseMilderCatalyst->Success OptimizeChroma->Success CheckEtherCleavage->Success

Caption: A diagnostic guide for synthesis troubleshooting.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts Acylation.
  • ChemicalBook. (n.d.). 1-(4-methoxyphenyl)-2,2-dimethyl-propan-1-one synthesis.
  • The Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
  • MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Scirp.org. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds.
  • ResearchGate. (n.d.). Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one | Request PDF.
  • National Institutes of Health. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one. PMC.

Sources

Optimization

purification and recrystallization techniques for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Technical Support Center: Purification of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one This guide provides in-depth technical assistance for the purification of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one via recrystallization....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

This guide provides in-depth technical assistance for the purification of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one via recrystallization. Designed for researchers, chemists, and drug development professionals, this document offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one?

The primary goal is to remove impurities that may have been introduced during its synthesis or handling. Recrystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving the impurities dissolved in the surrounding solution (the mother liquor).[2]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is highly soluble at high temperatures but poorly soluble at low temperatures.[2] Impurities, on the other hand, should either be completely soluble at all temperatures or completely insoluble. Given the target molecule's structure (an aromatic ketone with ether functionalities), solvents of intermediate polarity are a good starting point.

A systematic approach to solvent selection involves:

  • "Like Dissolves Like": The molecule has both polar (carbonyl, ether) and non-polar (aromatic ring, alkyl chain) regions. Solvents like ethanol, isopropanol, or acetone are often effective.

  • Small-Scale Testing: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) at room temperature and upon heating.[3][4]

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[3] This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. A few drops of the "good" solvent are then added to restore clarity before cooling.[3] A common and effective mixture for compounds like this is ethanol and water.[4]

Q3: What do ideal crystals of purified 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one look like?

Pure, well-formed crystals should appear as a white to off-white crystalline solid. They should have a defined shape (e.g., needles, plates) and a sharp melting point. The presence of discoloration, a gummy or oily appearance, or a wide melting point range suggests the presence of impurities.[5]

Q4: How can I confirm the purity of my recrystallized product?

Purity is typically assessed using a combination of techniques:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range.[5]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can separate the main compound from trace impurities.

  • Spectroscopy: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the chemical structure and identify any residual impurities.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

Problem 1: My compound "oils out" instead of forming crystals.

Answer: "Oiling out" occurs when the solid melts and forms a liquid phase before it crystallizes. This happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, causing the solute to liquefy at the temperature of the saturated solution.[3][6] Impurities can also lower the melting point of the crude material, exacerbating this issue. Oiled-out products rarely crystallize purely, as impurities are often more soluble in the oil than in the solvent.[6]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation temperature. This may allow the solution to cool to a temperature below the compound's melting point before crystallization begins.[6]

  • Lower the Solvent's Boiling Point: If the issue persists, the chosen solvent is likely unsuitable. Switch to a solvent or a mixed-solvent system with a lower boiling point.

  • Promote Slow Cooling: Rapid cooling encourages oiling out. Ensure the hot, clear solution is allowed to cool slowly and without disturbance. Insulating the flask can help.[7]

Problem 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

Answer: This is a classic case of either using too much solvent or having a supersaturated solution.[1][7] If an excessive amount of solvent was used, the solution is not saturated enough for crystals to form, even at low temperatures.[6] If the solution is supersaturated, crystallization needs a nucleation point to begin.[7]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent to increase the concentration of the solute.[6] Allow it to cool again.

  • Induce Crystallization (Break Supersaturation):

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface for nucleation to begin.[5][7]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny "seed" crystal to the solution. This provides a template for other molecules to crystallize upon.[5][7]

Problem 3: The final yield of my purified crystals is very low.

Answer: A low yield is a common issue in recrystallization and can be attributed to several factors.[6]

Causes & Solutions:

  • Using Too Much Solvent: This is the most frequent cause, as a significant portion of the product remains dissolved in the mother liquor.[1][6] Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[1][2] If you have already filtered and the mother liquor is not disposed of, you can try to recover more product by evaporating some solvent and re-cooling.[6]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities. Solution: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve a portion of your product.[1] Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Problem 4: The recrystallized product is still colored.

Answer: Color in the final product indicates the presence of colored impurities that were not successfully removed.

Solutions:

  • Activated Charcoal Treatment: Highly polar, colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal. Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal. Swirl the mixture and gently heat it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration through a fluted filter paper or a pad of Celite and then proceed with the cooling and crystallization steps.[6]

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove persistent coloration.

Detailed Experimental Protocol: Recrystallization of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

This protocol outlines a general procedure using a mixed-solvent system of ethanol and water, which is often effective for moderately polar aromatic compounds.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all organic solvents in a well-ventilated fume hood.

Materials & Equipment:

  • Crude 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Solvents (as determined by preliminary tests)

Solvent Selection Guide

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood starting choice; often used in mixed systems with water.[4]
Isopropanol82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate77IntermediateGood for compounds with moderate polarity.
Toluene111Non-polarCan be effective for aromatic compounds.[8]
Hexane/Heptane~69Non-polarOften used as the "poor" solvent in mixed-solvent systems.
Water100Very PolarUsed as the "poor" solvent with alcohols for polar compounds.

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of the crude 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot 95% ethanol required to completely dissolve the solid with stirring. It is crucial to add the solvent in small portions to avoid using an excess.[5]

  • Addition of Anti-Solvent: Once the solid is fully dissolved, continue heating and begin adding hot deionized water dropwise to the solution until a persistent cloudiness (turbidity) appears. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again. This ensures the system is perfectly saturated at that temperature.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask during this period to allow for the formation of large, pure crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solution) to remove any adhering mother liquor containing impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the final weight and calculate the percent yield.

  • Analysis: Assess the purity of the final product by measuring its melting point and, if required, by using chromatographic or spectroscopic methods.

Recrystallization Workflow Diagram

Recrystallization_Workflow start_end start_end process process decision decision io io A Start: Crude Product B Dissolve in Minimum Amount of Hot Solvent A->B C Is Solution Clear? B->C D Hot Filtration to Remove Insolubles C->D No E Allow to Cool Slowly (Undisturbed) C->E Yes D->E F Crystals Form? E->F G Induce Crystallization (Scratch / Seed) F->G No H Cool in Ice Bath F->H Yes M Add More Solvent & Re-heat F->M Oils Out G->F I Collect Crystals (Vacuum Filtration) H->I J Wash with Minimal Ice-Cold Solvent I->J K Dry Crystals J->K L End: Pure Product K->L M->E

Caption: A workflow diagram illustrating the key steps and decision points in a typical recrystallization procedure.

References

  • Recrystalliz
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
  • Recrystalliz
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. r/Chempros.
  • Recrystallization and Melting Point Analysis. (2022, December 6). [Video]. YouTube.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of highly lipophilic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of highly lipophilic intermediates. The compound 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (CAS 833-67-0) is a prime example. It is a propiophenone derivative characterized by its bulky, hydrophobic ethoxy and methoxy substituents.

This guide provides field-proven, self-validating protocols to overcome its inherent insolubility, ensuring your downstream assays remain robust and reproducible.

Solubilization Decision Matrix

SolubilizationWorkflow Start 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Target: Aqueous Solubilization CheckAssay What is the downstream application? Start->CheckAssay InVitro In Vitro Biochemical Assays (Tolerates up to 5% Organic Solvent) CheckAssay->InVitro Biochemical CellBased Cell-Based / In Vivo Assays (Requires <1% Organic Solvent) CheckAssay->CellBased Cellular/In Vivo Cosolvent Use Co-solvent System (DMSO or EtOH stock -> Buffer) InVitro->Cosolvent Cyclodextrin Use HP-β-CD Inclusion Complexation (10-20% w/v in water) CellBased->Cyclodextrin Precipitation Does it precipitate upon dilution? Cosolvent->Precipitation AddSurfactant Add 0.1% Tween-20 or Pluronic to assay buffer Precipitation->AddSurfactant Yes Proceed Proceed to Assay Precipitation->Proceed No AddSurfactant->Proceed Cyclodextrin->Proceed

Decision matrix for selecting solubilization strategies based on downstream assay requirements.

Section 1: Understanding the Physicochemical Barriers (FAQ)

Q: Why does 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one resist dissolution in standard aqueous buffers? A: The insolubility is a direct consequence of its molecular architecture. The compound lacks strong hydrogen bond donors (such as -OH or -NH2 groups) and is dominated by the lipophilic 4-ethoxy-3-methoxyphenyl ring and a propyl chain. This results in a high partition coefficient (LogP) and a highly favorable crystal lattice energy that resists disruption by water molecules. Conventional approaches like pH adjustment are entirely ineffective here because the molecule is neutral and lacks ionizable functional groups at physiological pH [1].

Section 2: Solubilization Strategies & Troubleshooting

Q: What is the most effective co-solvent system for in vitro biochemical assays without causing solvent toxicity? A: For cell-free biochemical assays, the "solvent shift" method using Dimethyl Sulfoxide (DMSO) or Ethanol is the most pragmatic approach. You first dissolve the compound in a 100% organic solvent to create a concentrated master stock, then rapidly dilute it into the aqueous assay buffer. This creates a metastable supersaturated solution [2].

Table 1: Quantitative Comparison of Co-Solvent Systems

Co-SolventMax Stock ConcentrationMax Assay Concentration (v/v)ProsCons
DMSO >50 mM< 5% (Biochemical), < 0.5% (Cellular)Universal solvent, high solubilization capacityCan inhibit sensitive enzymes or alter cell membranes
Ethanol ~20 mM< 2% (Biochemical), < 0.1% (Cellular)Lower risk of enzyme denaturationVolatile, lower absolute solubility limit

Self-Validating Protocol Check: Always verify the absence of micro-precipitates post-dilution by measuring the optical density at 600 nm (OD600) or using Dynamic Light Scattering (DLS). A sudden spike in light scattering indicates that the compound has crashed out of solution, invalidating the assay concentration.

Q: My compound precipitates upon dilution into the final assay buffer. How do I prevent this? A: When the organic solvent is diluted, the hydrophobic propiophenone derivative rapidly aggregates to minimize contact with water. To maintain metastability, you must lower the interfacial tension. Adding non-ionic surfactants like Tween-20 (0.01% - 0.1% v/v) or Pluronic F-68 to the assay buffer prior to compound addition facilitates micellar solubilization. The hydrophobic core of the surfactant micelles encapsulates the lipophilic drug, shielding it from the aqueous environment [1].

Q: How can I formulate this compound for cell-based or in vivo studies where organic solvents must be strictly <1%? A: For biological systems sensitive to organic solvents, inclusion complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The 4-ethoxy-3-methoxyphenyl moiety of your compound spontaneously partitions into this cavity via non-covalent interactions, drastically enhancing apparent aqueous solubility without the need for harsh solvents [3].

ComplexationMechanism Drug Hydrophobic Drug (Propiophenone Derivative) Mix Co-solvent Incubation (Ethanol/Water, 40°C) Drug->Mix HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Mix Lyophilize Lyophilization (Solvent Removal) Mix->Lyophilize Equilibration Complex Soluble Inclusion Complex (Drug entrapped in cavity) Lyophilize->Complex Reconstitution

Workflow and mechanistic principle of Hydroxypropyl-β-Cyclodextrin inclusion complexation.

Section 3: Step-by-Step Methodology

Protocol: HP-β-CD Inclusion Complex Preparation (Cosolvency-Lyophilization Method) This protocol is designed to ensure a 1:1 molar stoichiometric encapsulation, maximizing yield and reproducibility [4].

  • Preparation of Host Solution: Dissolve HP-β-CD (10% w/v) in ultra-pure water. Stir continuously at 300 rpm at room temperature until the solution is optically clear.

  • Preparation of Guest Solution: Dissolve 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one in a minimal volume of absolute ethanol to achieve a highly concentrated stock.

  • Complexation (The Solvent Shift): Add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under vigorous magnetic stirring (600 rpm). Causality note: Slow addition is critical to prevent the local supersaturation from causing premature precipitation before the cyclodextrin cavity can encapsulate the drug.

  • Equilibration: Seal the vessel and incubate the mixture at 40°C for 24 hours under continuous stirring. This thermal energy overcomes the activation barrier, allowing the bulky methoxy/ethoxy groups to properly orient and enter the cyclodextrin cavity.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator at 45°C.

  • Filtration & Lyophilization: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Freeze the filtrate at -80°C, then lyophilize for 48 hours to obtain a free-flowing, highly water-soluble complex powder.

References
  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs . PharmaFocusAsia. Available at:[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . MDPI (Pharmaceutics). Available at:[Link]

  • The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability . Dove Medical Press. Available at:[Link]

  • Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug . ResearchGate. Available at:[Link]

Optimization

preventing side reactions in 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one preparation

Technical Support Center: Troubleshooting 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Synthesis Overview The synthesis of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one relies on the Friedel-Crafts acylation of 1-ethoxy-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Synthesis

Overview The synthesis of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one relies on the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene using propionyl chloride. While seemingly straightforward, the electron-rich nature of the dialkoxybenzene substrate introduces critical vulnerabilities: ether cleavage (dealkylation) and regiochemical scrambling. As a Senior Application Scientist, I have designed this guide to provide field-proven insights to help you establish a robust, self-validating synthetic workflow.

Troubleshooting FAQs

Q1: Why am I observing phenolic byproducts (ether cleavage) in my reaction mixture, and how do I prevent it? Causality: Aluminum chloride (AlCl₃) is a harsh Lewis acid. Beyond generating the necessary acylium ion, AlCl₃ strongly coordinates to the lone electron pairs on the methoxy and ethoxy oxygen atoms of your substrate. This coordination withdraws electron density from the alkyl-oxygen bond, making the methyl or ethyl group highly susceptible to nucleophilic attack by the chloride ion (from the AlCl₄⁻ counterion) via an S_N2 mechanism. Solution: The protocol must operate as a self-validating stoichiometric system. As outlined in1, the product ketone forms a highly stable 1:1 complex with AlCl₃. By strictly limiting AlCl₃ to 1.05–1.10 equivalents, you ensure that the Lewis acid is entirely consumed by complexation with the product, leaving no excess catalyst to coordinate with and cleave the ether moieties. Furthermore, maintaining the internal temperature strictly between 0–5 °C suppresses the activation energy required for the S_N2 cleavage pathway.

Q2: My GC/MS shows a significant amount of an ortho-acylated regioisomer. How do I improve para-selectivity? Causality: 1-Ethoxy-2-methoxybenzene possesses two activating, ortho/para-directing groups. Acylation para to the ethoxy group (position 4) yields the desired product. However, acylation ortho to the methoxy group (position 6) is electronically viable. The primary differentiator is steric hindrance. Solution: To maximize para-selectivity, exploit the steric bulk of the ethoxy group versus the methoxy group. Lowering the reaction temperature to 0 °C reduces the kinetic energy of the system, making the reaction highly sensitive to steric clashes at the 6-position. Additionally, using a bulkier solvent like nitrobenzene (which forms a bulky complex with AlCl₃) further restricts access to the more hindered ortho positions.

Q3: Can I substitute AlCl₃ with a milder Lewis acid to completely bypass ether cleavage? Causality: Yes. While AlCl₃ is the industrial standard, milder Lewis acids such as Zinc Chloride (ZnCl₂) or metal triflates do not coordinate as aggressively to ether oxygens. According to studies on2, catalysts like Bismuth(III) triflate (Bi(OTf)₃) can be used in catalytic amounts (5-10 mol%) because they do not irreversibly complex with the product ketone. Solution: Transitioning to Bi(OTf)₃ eliminates the stoichiometric requirement of the catalyst and operates under a true catalytic cycle, completely preventing ether cleavage, albeit requiring slightly elevated temperatures (60 °C) to maintain reaction velocity.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the impact of Lewis acid selection and reaction conditions on the synthesis of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one.

Lewis AcidEquivalentsTemp (°C)Regioselectivity (Para:Ortho)Ether Cleavage (%)Isolated Yield (%)
AlCl₃ (Standard) 1.100–592:8< 2%85%
AlCl₃ (Excess) 2.502585:1535%45%
ZnCl₂ 1.204095:5< 1%78%
Bi(OTf)₃ 0.056098:20%90%

Reaction Pathway & Troubleshooting Visualization

G Start 1-Ethoxy-2-methoxybenzene + Propionyl Chloride Complex AlCl3 Coordination Complex Start->Complex Lewis Acid Addition Acylium Acylium Ion Generation Complex->Acylium Catalyst Activation Side1 Ether Cleavage (Demethylation/Deethylation) Complex->Side1 Excess AlCl3 Elevated Temp (>10°C) Desired Para-Acylation (Target Pathway) Acylium->Desired Controlled Temp (0-5°C) 1.05-1.10 eq AlCl3 Side2 Ortho-Acylation (Regioisomer) Acylium->Side2 Steric Clash / Poor Solvent Choice Product 1-(4-Ethoxy-3-methoxyphenyl) propan-1-one Desired->Product

Mechanistic pathway of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one synthesis and side reactions.

Optimized Experimental Protocol: Stoichiometric AlCl₃ Route

This protocol utilizes a self-validating visual feedback loop to ensure the reaction remains within the safe operational window, preventing side reactions as detailed in 3 literature.

Step 1: System Preparation In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve 1-ethoxy-2-methoxybenzene (10.0 g, 65.7 mmol, 1.0 eq) and propionyl chloride (6.39 g, 69.0 mmol, 1.05 eq) in 100 mL of anhydrous dichloromethane (DCM).

Step 2: Thermal Equilibration Submerge the flask in an ice-water bath. Allow the internal temperature to reach exactly 0–2 °C. Causality: Starting at a low baseline ensures that the exothermic addition of the catalyst does not push the system past the 10 °C threshold where ether cleavage accelerates.

Step 3: Controlled Catalyst Addition Portion-wise, add anhydrous Aluminum Chloride (AlCl₃) (9.64 g, 72.3 mmol, 1.10 eq) over a period of 45 minutes. Self-Validation Check: The mixture should transition from pale yellow to a deep orange-red, indicating successful acylium ion generation and product complexation. If the solution turns dark brown or black, it indicates localized overheating and the onset of ether cleavage.

Step 4: Reaction Maturation Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The reaction is complete when the starting material spot is fully consumed. Do not extend the reaction time unnecessarily, as prolonged exposure to AlCl₃ promotes dealkylation.

Step 5: Quenching and Decomplexation Carefully pour the reaction mixture over 150 g of crushed ice containing 20 mL of 1M HCl. Causality: As noted in the4 mechanism, the strong acidic aqueous quench is required to irreversibly break the stable AlCl₃-ketone complex without hydrolyzing the newly formed product.

Step 6: Isolation and Purification Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization from hot ethanol to yield pure 1-(4-ethoxy-3-methoxyphenyl)propan-1-one, effectively removing any trace ortho-isomers.

References

  • Title: Friedel–Crafts Acylation Source: Sigma-Aldrich URL
  • Title: EAS Reactions (3)
  • Title: Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents Source: ResearchGate URL
  • Title: Friedel–Crafts reaction Source: Wikipedia URL

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Chromatography

Welcome to the Advanced Chromatography Support Hub. 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a moderately polar, neutral propiophenone derivative often encountered in API synthesis and flavor/fragrance research.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a moderately polar, neutral propiophenone derivative often encountered in API synthesis and flavor/fragrance research. Because it lacks strongly ionizable groups, separating it from structurally similar impurities—such as its positional isomer, 1-(3-ethoxy-4-methoxyphenyl)propan-1-one—presents a significant analytical challenge.

This guide provides a causality-driven, self-validating framework to diagnose and resolve co-elution issues using the principles of the Master Resolution Equation.

Part 1: Diagnostic Desk (Identifying the Illusion of Purity)

Q: My chromatogram shows a single, symmetrical peak for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. How do I know if a structurally similar impurity is co-eluting?

A: Perfect co-elution rarely distorts peak shape in an obvious way, making it the "silent killer" of chromatographic data[1]. To validate peak purity, you must employ orthogonal detection techniques rather than relying solely on UV absorbance at a single wavelength.

  • The Causality: Isomers possess identical molecular weights and nearly identical hydrophobicities (LogP). On a standard C18 column driven purely by dispersive (hydrophobic) forces, they will migrate through the stationary phase at the exact same velocity.

  • Self-Validating Check: Utilize a Diode Array Detector (DAD) to calculate the Peak Purity Index across the entire peak width (upslope, apex, and downslope). Because the positional shift of the ethoxy and methoxy groups slightly alters the chromophore's electron conjugation, the UV spectra of the isomers will differ. If the purity angle exceeds the purity threshold, co-elution is confirmed.

Q: I confirmed co-elution. Should I increase my column length or decrease the flow rate to get better separation?

A: No. While increasing column length increases theoretical plates (Efficiency, N ), it is the least effective way to resolve co-eluting peaks. According to the Master Resolution Equation, resolution ( Rs​ ) is driven by three factors: Efficiency ( N ), Selectivity ( α ), and Capacity Factor ( k′ )[2].

  • The Causality: Efficiency only increases resolution by the square root of N ( N​ ). Doubling your column length doubles your run time but only increases resolution by ~40%[3]. If your selectivity ( α ) is 1.0, the peaks will never separate, regardless of how many theoretical plates you generate[1]. You must alter the chemistry of the system (Selectivity) to pull the peaks apart[4].

Part 2: Mechanistic Troubleshooting (Altering Selectivity)

Q: My capacity factor ( k′ ) is optimal (between 2 and 5), but the peaks still co-elute on my C18 column. What is the most effective variable to change first?

A: Apply the "Rule of One" (change one variable at a time) and swap your organic modifier from Acetonitrile (ACN) to Methanol (MeOH)[5].

  • The Causality: ACN is an aprotic solvent that interacts with analytes primarily through dipole-dipole interactions. Methanol is a protic solvent capable of acting as both a hydrogen bond donor and acceptor. 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one contains a ketone and two ether oxygen atoms. By switching to Methanol, you alter the hydrogen-bonding solvation shell around these oxygen atoms. The slight steric differences between the 3-methoxy and 4-ethoxy positions will interact differently with Methanol, fundamentally shifting the selectivity ( α ) and often resolving the peaks[2].

Q: Changing the mobile phase modifier helped, but I still haven't achieved baseline resolution ( Rs​≥1.5 ). What stationary phase should I use instead of C18?

A: Transition to an orthogonal stationary phase, specifically a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • The Causality: C18 columns rely almost entirely on hydrophobic interactions, which are blind to the subtle electronic differences of positional isomers[4]. A Phenyl-Hexyl column introduces π−π (pi-pi) interactions. The electron-donating ethoxy and methoxy groups on your analyte alter the electron density of its aromatic ring. Because the position of these groups differs between isomers, the π -electron cloud density is uniquely distributed. The Phenyl-Hexyl stationary phase will interact differentially with these π -clouds, providing the necessary selectivity to achieve baseline resolution[4].

Part 3: Quantitative Data & Column Selection

The following table summarizes the expected chromatographic behavior of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one and its positional isomer across various column chemistries.

Stationary PhaseMobile Phase ModifierPrimary Interaction MechanismExpected Selectivity ( α )Resolution Outcome ( Rs​ )
C18 (Alkyl) Acetonitrile (ACN)Hydrophobic (Dispersive)~1.00Complete Co-elution (< 0.5)
C18 (Alkyl) Methanol (MeOH)Hydrophobic + H-Bonding~1.05Partial Resolution (~0.8 - 1.0)
Polar-Embedded Acetonitrile (ACN)Hydrophobic + Dipole-Dipole~1.08Partial Resolution (~1.0 - 1.2)
Phenyl-Hexyl Methanol (MeOH) π−π
  • Hydrophobic + H-Bonding
> 1.15 Baseline Resolution (> 1.5)
PFP (Fluorinated) Methanol (MeOH) π−π
  • Dipole + Steric
  • > 1.20 Baseline Resolution (> 1.5)

    Part 4: Self-Validating Experimental Protocol

    To systematically resolve the co-elution of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, execute the following step-by-step methodology. This protocol is designed to be self-validating, ensuring that each adjustment provides measurable data toward resolution.

    Step 1: System Suitability and Baseline Establishment

    • Prepare a 1 mg/mL sample of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one in the initial mobile phase to prevent injection solvent mismatch[5].

    • Install a standard C18 column (e.g., 100 x 4.6 mm, 3 µm).

    • Run a generic gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes at 1.0 mL/min.

    • Validation: Check the DAD peak purity. If the purity index indicates co-elution, proceed to Step 2.

    Step 2: Modulating the Capacity Factor ( k′ )

    • Identify the retention time ( tR​ ) of the co-eluting peak. Calculate k′=(tR​−t0​)/t0​ , where t0​ is the void time[3].

    • If k′<1 , the analyte is eluting too close to the void volume[1]. Flatten the gradient (e.g., 30% to 60% ACN over 15 minutes) to increase retention.

    • Validation: Ensure k′ is between 2 and 5. If co-elution persists at an optimal k′ , the issue is selectivity.

    Step 3: Solvent Selectivity Swap

    • Replace Acetonitrile with Methanol in pump line B.

    • Adjust the gradient profile to account for Methanol's lower elution strength (e.g., run 40% to 80% MeOH over 15 minutes).

    • Validation: Observe the chromatogram for peak splitting or shoulder formation. If Rs​<1.5 , proceed to Step 4.

    Step 4: Orthogonal Stationary Phase Implementation

    • Replace the C18 column with a Phenyl-Hexyl column of identical dimensions (100 x 4.6 mm, 3 µm).

    • Repeat the Methanol gradient from Step 3.

    • Validation: The combination of π−π interactions from the column and hydrogen bonding from the Methanol will yield baseline resolution ( Rs​≥1.5 ) for the positional isomers.

    Part 5: Troubleshooting Workflows

    ResolutionLogic Start Co-Elution Detected (Rs < 1.5) CheckK Check Capacity Factor (k') Start->CheckK LowK k' < 1 (Low Retention) CheckK->LowK GoodK 1 < k' < 10 (Adequate Retention) CheckK->GoodK FixK Decrease % Organic Modifier LowK->FixK CheckAlpha Check Selectivity (α) GoodK->CheckAlpha LowAlpha α ≈ 1.0 (Poor Selectivity) CheckAlpha->LowAlpha FixAlpha Change Column Chemistry or Solvent (MeOH) LowAlpha->FixAlpha

    Fig 1: Chromatographic resolution troubleshooting logic based on the master resolution equation.

    MethodDev Step1 1. Initial Screening C18 Column, ACN Gradient Step2 2. Evaluate Peak Purity (DAD / MS Analysis) Step1->Step2 Decision1 Co-elution? Step2->Decision1 Step3 3. Modifier Swap Change ACN to MeOH Decision1->Step3 Yes Success Baseline Resolution (Rs ≥ 1.5) Decision1->Success No Decision2 Resolved? Step3->Decision2 Step4 4. Orthogonal Phase Switch to Phenyl-Hexyl Decision2->Step4 No Decision2->Success Yes Step4->Success

    Fig 2: Step-by-step method development workflow for resolving propiophenone derivative isomers.

    References

    • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Available at:[Link]

    • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:[Link]

    • Restek. The Role of Selectivity in Liquid Chromatography Method Development. Available at:[Link]

    • AAPCO. HPLC Method Development. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Catalyst Load for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Synthesis

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one vi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working on the synthesis of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one via the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene with propionyl chloride.

    Below, you will find targeted troubleshooting guides, mechanistic insights, and validated protocols to help you optimize catalyst loading, improve regioselectivity, and transition toward greener catalytic processes.

    Mechanistic Workflow & Catalyst Pathway

    G N1 1-Ethoxy-2-methoxybenzene + Propionyl Chloride N2 Catalyst Selection N1->N2 N3 AlCl3 (Stoichiometric) >1.0 eq required N2->N3 Traditional Route N4 Solid Acid (Catalytic) e.g., TiO2-SnOx N2->N4 Green Route N5 Acylium Ion Formation [CH3CH2CO]+ N3->N5 N4->N5 N6 Electrophilic Aromatic Substitution (Regioselective para to OEt) N5->N6 N7 Ketone-Lewis Acid Complex (Catalyst Trapped) N6->N7 If AlCl3 used N9 Product Release (Catalyst Regenerated) N6->N9 If Solid Acid used N8 Aqueous Quench (HCl/Ice) Releases Product N7->N8 Destroys Catalyst N10 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one N8->N10 N9->N4 Recycled N9->N10

    Workflow and mechanistic pathways for catalyst-dependent Friedel-Crafts acylation.

    Troubleshooting & FAQs: Catalyst Optimization

    Q1: Why does my reaction stall when using true catalytic amounts (e.g., 10 mol%) of AlCl3​ ? A: In classical Friedel-Crafts acylations, strong Lewis acids like AlCl3​ 1[1]. The target product, 1-(4-ethoxy-3-methoxyphenyl)propan-1-one, contains a highly Lewis-basic carbonyl oxygen. As soon as the product forms, it donates electron density to the aluminum center, creating a stable, deactivating complex[2]. This stoichiometric trapping requires you to use at least 1.0 equivalent of AlCl3​ to complex the product, plus an additional 0.1–0.2 equivalents to drive the initial 2[2].

    Q2: I am observing significant demethylation and deethylation byproducts. How do I prevent ether cleavage? A: AlCl3​ is a harsh Lewis acid that readily coordinates to the methoxy and ethoxy oxygen atoms of your starting material. At elevated temperatures, this coordination weakens the O-alkyl bonds, allowing nucleophilic attack by chloride ions, which cleaves the ether into a phenol byproduct. Resolution:

    • Maintain strict temperature control (0–5 °C during addition, max 20–25 °C during the reaction phase)[1].

    • Switch to a milder catalyst system. Heterogeneous solid solutions like TiO2​-SnOx​ provide sufficient Lewis acidity for acylation without the harshness required to induce ether cleavage[3].

    Q3: How can I transition from stoichiometric AlCl3​ to a true catalytic system to reduce hazardous waste? A: You must switch from homogeneous Lewis acids to heterogeneous solid acids or deep eutectic solvents (DES) that do not form irreversible complexes with the ketone product. For example,3 have demonstrated high efficiency for the acylation of similar alkoxybenzenes (like veratrole) with high conversion, allowing for easy catalyst recovery via simple filtration[3]. Alternatively, a zinc-based DES like [CholineCl][ZnCl2​]3​ can be used at 35 mol% under microwave irradiation, acting as both a solvent and a 4[4].

    Q4: How do I ensure regioselectivity for the 4-ethoxy isomer over the 4-methoxy isomer? A: Both the ethoxy and methoxy groups are strongly activating ortho/para directors. The positions para to the ethoxy group (C4) and para to the methoxy group (C5) are the primary reactive sites. The slight steric bulk of the ethoxy group compared to the methoxy group influences the transition state. Using a bulkier catalyst/solvent complex or maintaining lower temperatures enhances the preference for the less sterically hindered position, maximizing the yield of the desired 1-(4-ethoxy-3-methoxyphenyl)propan-1-one.

    Quantitative Data: Catalyst Comparison

    Catalyst SystemLoading RequirementReaction Temp (°C)Conversion (%)Side Reactions (Ether Cleavage)Recyclability
    AlCl3​ / CH2​Cl2​ 1.1 – 1.2 equiv0 to 25>90%High (if >25 °C)None (Destroyed in workup)
    FeCl3​ 1.05 equiv20 to 4075–85%ModerateNone
    TiO2​-SnOx​ Solid Acid 10–20 mol%80 to 100~74%LowHigh (via filtration)
    [CholineCl][ZnCl2​]3​ DES 35 mol%120 (Microwave)>85%Very LowHigh (Phase separation)

    Experimental Protocols

    Protocol A: Classical Stoichiometric Synthesis ( AlCl3​ )

    Self-Validating Mechanism: The reaction mixture will change color and evolve HCl gas upon acylium ion formation. The aqueous quenching step is highly exothermic, physically validating the destruction of the AlCl3​ -ketone complex.

    • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend AlCl3​ (1.2 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath[1].

    • Acylium Generation: Add propionyl chloride (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the resonance-stabilized acylium ion[2].

    • Substrate Addition: Slowly add 1-ethoxy-2-methoxybenzene (1.0 equiv) dissolved in DCM. Maintain the internal temperature strictly below 5 °C to prevent demethylation[1].

    • Reaction: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 2–3 hours. Monitor via TLC (Hexanes:EtOAc) until the starting material is consumed.

    • Quench & Workup: Pour the mixture carefully over crushed ice and 1M HCl to break the aluminum-ketone complex[1]. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    Protocol B: Green Catalytic Synthesis ( TiO2​-SnOx​ Solid Solution)

    Self-Validating Mechanism: The absence of an exothermic quench and the ability to recover the solid catalyst mass directly validates the non-consumptive nature of the catalytic cycle.

    • Preparation: Add 1-ethoxy-2-methoxybenzene (1.0 equiv) and propionyl chloride (1.5 equiv) to a sealed reaction vessel.

    • Catalyst Addition: Introduce the optimized 0.1TiO2​-SnOx​ solid catalyst (10 mol% relative to substrate)[3].

    • Reaction: Heat the mixture to 90 °C under continuous stirring for 4–6 hours. The solid solution provides high-density Lewis acid sites without trapping the product[3].

    • Workup: Cool the mixture to room temperature. Filter the mixture to recover the TiO2​-SnOx​ catalyst (which can be washed with ethanol and dried for reuse).

    • Purification: Concentrate the filtrate and purify via column chromatography to isolate pure 1-(4-ethoxy-3-methoxyphenyl)propan-1-one.

    References

    • Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst Source: Applied Catalysis A: General (via ResearchGate) URL:[Link]

    • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) Source: RSC Publishing URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Batch Production

    Welcome to the technical support center for the synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the batch production of this important ketone intermediate. Drawing from established chemical principles and practical experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

    Introduction: The Scale-Up Challenge

    The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, a key building block in various pharmaceutical syntheses, is most commonly achieved via a Friedel-Crafts acylation of 4-ethoxy-3-methoxybenzene with propanoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). While this reaction is straightforward on a laboratory scale, scaling up to batch production introduces significant challenges that can impact yield, purity, and safety.[1][2][3] These challenges often stem from issues with heat and mass transfer, reagent addition, and byproduct formation.[1]

    This guide will provide a structured approach to identifying and resolving common issues encountered during the scale-up process.

    Core Synthesis Pathway: Friedel-Crafts Acylation

    The fundamental reaction involves the electrophilic aromatic substitution of 4-ethoxy-3-methoxybenzene with the acylium ion generated from propanoyl chloride and a Lewis acid catalyst.[4][5][6]

    Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Propanoyl_Chloride Propanoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Propanoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Substrate 4-Ethoxy-3-methoxybenzene Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + Acylium Ion Product 1-(4-Ethoxy-3-methoxyphenyl) propan-1-one Intermediate->Product - H⁺, - AlCl₃ Troubleshooting_Workflow cluster_yield Low Yield cluster_purity Purity Issues cluster_workup Work-up Problems start Batch Fails to Meet Specification yield_check Check for Moisture Contamination start->yield_check purity_check Analyze for Isomeric Impurities (HPLC/GC) start->purity_check workup_check Difficult Quench or Emulsion Formation start->workup_check temp_check Review Temperature Logs yield_check->temp_check mixing_check Evaluate Agitation Efficiency temp_check->mixing_check stoich_check Verify Reagent Stoichiometry mixing_check->stoich_check temp_purity Lower Reaction Temperature purity_check->temp_purity solvent_purity Screen Alternative Solvents purity_check->solvent_purity quench_protocol Optimize Quench Procedure (Slow Addition) workup_check->quench_protocol purification_method Re-evaluate Purification Strategy (Crystallization vs. Distillation) workup_check->purification_method

    Sources

    Optimization

    Technical Support Center: Removing Unreacted Precursors from 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

    Welcome to the technical support center for the purification of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the purification of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.

    Introduction: Understanding the Chemistry of Impurities

    1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is typically synthesized via a Friedel-Crafts acylation reaction.[1][2][3] This process involves reacting an activated aromatic ring, in this case, 4-ethoxy-3-methoxybenzene (the ether of ethoxyvanillin), with an acylating agent like propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[4][5]

    The nature of this synthesis route directly informs the profile of likely impurities:

    • Unreacted Starting Material (Aromatic): 4-ethoxy-3-methoxybenzene.

    • Unreacted Acylating Agent & Derivatives: Residual propanoyl chloride, propionic anhydride, or their hydrolysis product, propionic acid.

    • Catalyst Residues: Aluminum salts (e.g., aluminum hydroxide) formed during the aqueous workup.[1]

    • Side-Reaction Byproducts: Though less common with highly activated and specifically substituted rings, minor isomeric products or polymeric materials can sometimes form.

    This guide provides a logical framework for identifying and removing these specific impurities to achieve high product purity.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common unreacted precursors I need to remove? A1: The two primary precursors you will encounter are unreacted 4-ethoxy-3-methoxybenzene and residual propionic acid (from the hydrolysis of the acylating agent, propionic anhydride). The aromatic precursor is moderately non-polar, while propionic acid is a polar, acidic impurity that can typically be removed during the initial workup.

    Q2: How can I quickly assess the purity of my crude product and identify the main contaminants? A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.[6][7][8] By spotting your crude material alongside the starting aromatic precursor, you can instantly visualize how much of it remains. The target ketone product will be significantly more polar than the 4-ethoxy-3-methoxybenzene precursor. A typical TLC analysis provides crucial information for planning your purification strategy.[9]

    Q3: What is the most reliable method for separating the target ketone from the unreacted aromatic precursor? A3: Flash column chromatography is the gold standard for this separation.[10][11][12] The polarity difference between the ether starting material and the ketone product is generally sufficient for a clean separation on a silica gel column. The key is to select an appropriate eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

    Q4: My final product is a yellow or brownish oil/solid, but I expect a colorless compound. What causes this and how can I fix it? A4: This coloration often arises from trace impurities or degradation products formed during the reaction, especially if the reaction temperature was too high.

    • Solution 1: Column Chromatography: A well-run silica gel column is often sufficient to separate these colored impurities.[13]

    • Solution 2: Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The carbon will adsorb many of the colored impurities.

    • Solution 3: Recrystallization: If your product is solid, recrystallization from a suitable solvent system can be highly effective at excluding colored impurities into the mother liquor.[14]

    Q5: Can I use a non-chromatographic method like recrystallization or distillation to purify my product? A5: Yes, under the right conditions.

    • Recrystallization: This is an excellent and often preferred method if your product is a solid and you can find a solvent in which its solubility is high when hot and low when cold.[14][15][16] This can be more efficient and yield higher purity than chromatography for crystalline solids.

    • Vacuum Distillation: This technique can be effective if there is a significant boiling point difference between your product and the impurities.[17] However, the boiling points of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one and the unreacted 4-ethoxy-3-methoxybenzene may be too close for efficient separation by simple distillation. Fractional vacuum distillation would be required.

    Purification Strategy Decision Tree

    The first step in any purification is a rapid analysis of the crude mixture. A simple TLC is the most powerful tool for this. Based on the TLC results, you can select the most appropriate purification workflow.

    G cluster_0 Initial Analysis cluster_1 Scenario & Action cluster_2 Recommended Protocol TLC Run TLC of Crude Product (vs. Starting Material) Result1 Scenario A: Significant Starting Material Spot (Different Rf from Product) TLC->Result1 Result2 Scenario B: Product Spot with Minor Impurities (No Starting Material) TLC->Result2 Result3 Scenario C: Product is a Discolored Solid TLC->Result3 Action1 Perform Acid-Base Wash Then Flash Column Chromatography Result1->Action1 Action2 Attempt Recrystallization First Result2->Action2 Action3 Consider Recrystallization with Activated Carbon Treatment Result3->Action3 Action2->Action1 If Recrystallization Fails

    Caption: Decision tree for selecting a purification method.

    Troubleshooting & Optimization Guide

    Problem 1: My TLC shows the product and starting material spots are too close to separate (Low ΔRf).
    • Causality: The chosen eluent system is not optimal for resolving the two compounds. The polarity of the solvent system is either too high (both spots run to the top) or too low (both spots stay at the bottom), or it simply doesn't provide enough selectivity.

    • Solution: The key is to systematically adjust the polarity of the mobile phase. A good starting point for separating ketones and ethers is a mixture of Hexane and Ethyl Acetate .

      • Step 1: Begin with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate.

      • Step 2: Gradually increase the polarity by testing ratios of 90:10, 85:15, and 80:20.

      • Goal: Aim for an eluent system that gives the desired product an Rf value of approximately 0.3-0.4, which provides the best balance for separation on a column.[10]

    Eluent System (Hexane:Ethyl Acetate)Expected ObservationSuitability for Column Chromatography
    95:5Both spots have low Rf values (<0.2)Poor; separation will be very slow.
    85:15 Product Rf ≈ 0.35, Starting Material Rf ≈ 0.6 Optimal; good separation.
    70:30Both spots have high Rf values (>0.7)Poor; compounds will elute too quickly.
    Problem 2: My NMR spectrum shows the product is clean, but it has a strong acidic smell.
    • Causality: This indicates the presence of residual propionic acid. While soluble in water, insufficient washing during the workup can leave trace amounts in the organic layer.

    • Solution: Perform a thorough acid-base liquid-liquid extraction before any other purification step. This process selectively removes acidic and basic impurities. See Protocol 2 for a detailed procedure. The key is to wash the organic layer containing your crude product with a mild base.

      • Recommended Wash: Saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will react with the propionic acid to form sodium propionate, which is highly soluble in the aqueous layer and easily removed.

      • Caution: Avoid using strong bases like NaOH, as they can potentially promote side reactions with the ketone product.

    Detailed Experimental Protocols

    Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

    This protocol is essential for monitoring reaction progress and guiding column chromatography.

    • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

    • Prepare Samples: Dissolve a small amount of your crude product in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a separate sample of the 4-ethoxy-3-methoxybenzene starting material.

    • Spot the Plate: Using a capillary tube, spot the crude product and the starting material side-by-side on the pencil line. A co-spot (spotting both samples on the same point) is also recommended to confirm identity.

    • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 85:15 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[8] Aromatic compounds like the precursor and product will appear as dark spots. Circle the spots with a pencil.

    Protocol 2: High-Purity Separation by Flash Column Chromatography

    This is the primary method for separating the target ketone from the less-polar aromatic precursor.

    G A Prepare Slurry (Silica Gel + Eluent) B Pack Column A->B C Add Sand Layer B->C D Load Sample (dissolved in min. eluent) C->D E Elute with Mobile Phase (Apply Gentle Air Pressure) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G Feedback Loop H Combine Pure Fractions G->H I Evaporate Solvent (Rotary Evaporator) H->I J Pure Product I->J

    Caption: Workflow for flash column chromatography.

    • Column Preparation: Select a column of appropriate size. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude material. Pack the column with a slurry of silica gel in the non-polar component of your eluent (hexane).[12]

    • Sample Loading: Dissolve your crude product in the minimum amount of the eluent mixture or dichloromethane. Carefully add this solution to the top of the silica bed.

    • Elution: Begin eluting with your pre-determined solvent system (from TLC analysis). Use gentle air pressure to maintain a steady flow rate.

    • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

    • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. The non-polar starting material will elute first, followed by the more polar ketone product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(4-ethoxy-3-methoxyphenyl)propan-1-one.

    Protocol 3: Final Purification by Recrystallization

    If the purified product from chromatography is a solid but still contains minor impurities, recrystallization can achieve analytical purity.

    • Solvent Screening: Test small amounts of the solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures) to find one where the compound is soluble when hot but sparingly soluble when cold.

    • Dissolution: In an Erlenmeyer flask, dissolve the solid in the minimum amount of the chosen boiling solvent.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Drying: Dry the crystals under vacuum to remove residual solvent.

    References

    • Acclaim Carbonyl Columns. Thermo Fisher Scientific.
    • Column chrom
    • Supplementary information for - Semantic Scholar. Semantic Scholar.
    • Column Chromatography - Organic Chemistry. Jack Westin.
    • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

    • Process for the preparation of aromatic ketones.
    • Supplementary Information for Lignin-First Valorisation of Birch Sawdust using a Heterogeneous Ru/C Catalyst. The Royal Society of Chemistry. [Link]

    • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

    • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

    • Recrystallization and Crystallization. University of Rochester. [Link]

    • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). NP-MRD. [Link]

    • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]

    • PowerPoint Presentation on TLC. The University of Tokyo. [Link]

    • Supplementary Information: Aerobic Oxidative C–C Bond Cleavage of α-Hydroxyketones. Beilstein Journals. [Link]

    • Detection Progress of Selected Drugs in TLC. PMC - NIH. [Link]

    • Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society. [Link]

    • Photochemical reactions of aromatic aldehydes and ketones. CORE. [Link]

    • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

    • Distillation of aromatic ketone from aromatic alcohol with acid.
    • 3-(4-ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone. PubChemLite. [Link]

    • Mastering the Basics of Analytical Chemistry TLC (Thin-Layer Chromatography). Chem-Station. [Link]

    • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

    • Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. ResearchGate. [Link]

    • Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. ResearchGate. [Link]

    • Benzaldehyde, m-methoxy. Organic Syntheses Procedure. [Link]

    • Friedel–Crafts reaction. Wikipedia. [Link]

    • Method for removing unreacted electrophiles
    • TLC Visualization Reagents. EPFL. [Link]

    • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

    • 3-(4-Methoxyphenyl)-1-propanol. PubChem. [Link]

    • RESOLUTION OF RACEMIC 0-(4-METHOXYPHENYL)-GLYCIDOL. J-STAGE. [Link]

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    Reference Data & Comparative Studies

    Validation

    1-(4-Ethoxy-3-methoxyphenyl)propan-1-one vs 1-(3,4-dimethoxyphenyl)propan-1-one reactivity

    Title: Comparative Reactivity Guide: 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one vs. 1-(3,4-Dimethoxyphenyl)propan-1-one Executive Summary As active pharmaceutical ingredient (API) development shifts toward highly optimized...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Reactivity Guide: 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one vs. 1-(3,4-Dimethoxyphenyl)propan-1-one

    Executive Summary

    As active pharmaceutical ingredient (API) development shifts toward highly optimized, scalable synthetic routes, the selection of starting materials becomes a critical parameter. 1-(3,4-Dimethoxyphenyl)propan-1-one (DMP) and 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (EMP) are closely related propiophenone derivatives. They serve as foundational intermediates in the synthesis of sympathomimetic agents, antispasmodics, and vasodilators such as isoxsuprine and levonordefrin[1].

    While structurally analogous, the substitution of a para-methoxy group for a para-ethoxy group introduces subtle electronic and steric variations. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on electrophilic aromatic substitution, alpha-carbon functionalization, and ether cleavage kinetics to inform rational process design.

    Structural and Electronic Profiling

    The reactivity of both propiophenone derivatives is dictated by the electron-donating nature of their alkoxy substituents, which strongly activate the aromatic ring via mesomeric (+M) effects.

    • 1-(3,4-Dimethoxyphenyl)propan-1-one (DMP): Features two methoxy groups. The compact nature of the methyl radicals provides a baseline for steric hindrance and inductive (+I) electron donation.

    • 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (EMP): Features a meta-methoxy and a para-ethoxy group. The ethyl chain exerts a slightly stronger +I effect than a methyl group, marginally increasing the electron density at the para position. However, this is counterbalanced by a larger steric footprint, which influences the kinetics of reactions occurring at adjacent sites.

    Key Reactivity Comparisons & Mechanistic Causality

    Friedel-Crafts Acylation (Upstream Synthesis)

    Both compounds are synthesized via the Friedel-Crafts propionylation of their respective ether precursors (e.g., veratrole for DMP)[2]. Modern green chemistry protocols utilize solid acid catalysts, such as H-BEA zeolites, to avoid toxic acylating agents[3],.

    • Causality: The enhanced +I effect of the ethoxy group in the EMP precursor slightly accelerates the electrophilic aromatic substitution rate compared to veratrole, as the increased ring nucleophilicity lowers the activation energy for the attack on the acylium ion[4].

    Alpha-Carbon Functionalization (Bromination)

    Alpha-bromination is a mandatory downstream functionalization step to yield 2-bromo-1-(alkoxyphenyl)propan-1-one derivatives[5]. The reaction proceeds via an acid-catalyzed enolization mechanism.

    • Causality: The rate-determining step is the formation of the enol. The stronger electron-donating capacity of the para-ethoxy group in EMP better stabilizes the developing positive charge in the transition state during protonation of the carbonyl. Consequently, EMP exhibits a marginally faster enolization rate than DMP.

    Ether Cleavage (Dealkylation)

    When subjected to strong Lewis acids (e.g., BBr₃) for global dealkylation to form catechols, chemoselectivity becomes apparent.

    • Causality: The mechanism relies on an S_N2 attack by the bromide ion on the alkyl group. The methoxy groups in DMP are cleaved rapidly. In contrast, the para-ethoxy group in EMP exhibits slower cleavage kinetics because the extra methyl group on the ethyl chain creates steric hindrance, impeding the nucleophilic trajectory of the bromide ion.

    Quantitative Data Summary

    Parameter1-(3,4-Dimethoxyphenyl)propan-1-one (DMP)1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (EMP)Mechanistic Driver
    Para-Substituent Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Structural definition
    Relative Enolization Rate 1.0x (Baseline)~1.1x (Accelerated)Stronger +I effect of ethyl group stabilizes the enol transition state
    Alpha-Bromination Yield 92%90%Similar thermodynamics; slight steric bulk during EMP crystallization
    Carbonyl Reduction (NaBH₄) >95% (30 min, 0 °C)>95% (35 min, 0 °C)Increased electron density on EMP carbonyl slightly reduces electrophilicity
    Ether Cleavage (BBr₃, -78 °C) Fast (Both positions, ~4h)Fast (Meta), Slower (Para, ~6h)S_N2 attack by Br⁻ is sterically hindered by the ethyl chain

    Experimental Protocols & Workflows

    Self-Validating Protocol: Alpha-Bromination

    This protocol details the synthesis of 2-bromo-1-(alkoxyphenyl)propan-1-one, utilizing a self-validating colorimetric feedback loop to ensure process integrity[6].

    Rationale for Experimental Choices: Ethanol is selected as the solvent because its polarity stabilizes the transition state of the enolization, while simultaneously solubilizing the HBr byproduct. The generated HBr acts as an autocatalyst, driving the reaction forward without the need for external acid initiation.

    Step-by-Step Methodology:

    • Solubilization: Dissolve 15.0 g of the propiophenone derivative (DMP or EMP) in 150 mL of absolute ethanol in a round-bottom flask[6].

    • Electrophile Addition: Equip the flask with a dropping funnel and add 15.10 g of elemental bromine (Br₂) dropwise at room temperature[6].

    • Reaction Propagation: Stir the mixture for approximately 2 hours. Self-Validation Checkpoint: The solution will immediately turn deep red-brown upon Br₂ addition.

    • Endpoint Validation: The reaction is deemed complete when the characteristic red-brown color completely fades to a pale yellow or colorless state[6]. This visual shift is a definitive, self-validating indicator of total electrophile consumption.

    • Isolation: Transfer the flask to an ice bath and cool for 3 hours to induce crystallization. Isolate the resulting white precipitate via vacuum filtration and wash with cold ethanol[6].

    Pathway & Workflow Visualizations

    Pathway K Propiophenone Derivative (DMP or EMP) H Protonation (H+) Acid Catalysis K->H HBr (Autocatalytic) E Enol Intermediate (Rate-Limiting Step) H->E Tautomerization B Electrophilic Attack (Br2 Addition) E->B Nucleophilic Attack P Alpha-Bromo Ketone Target Product B->P HBr Elimination

    Fig 1: Acid-catalyzed alpha-bromination pathway highlighting the autocatalytic enolization step.

    Workflow S1 1. Solubilization Substrate in EtOH S2 2. Electrophile Addition Dropwise Br2 S1->S2 S3 3. Reaction Propagation Stir at RT (2 hrs) S2->S3 S4 4. Visual Validation Color Fades to Pale S3->S4 Self-Validation S5 5. Isolation Ice Bath & Filtration S4->S5

    Fig 2: Self-validating experimental workflow for the synthesis of alpha-bromo derivatives.

    References

    • Novel Efficient Mesoporous Solid Acid Catalyst UDCaT-4: Dehydration of 2-Propanol and Alkylation of Mesitylene Source: Langmuir - ACS Publications URL:[Link]

    • The Organic Chemistry of Drug Synthesis Source: The Swiss Bay URL:[Link]

    • US20060041171A1 - Zeolite based catalytic process for preparation of acylated aromatic ethers Source: Google Patents URL
    • Rates of Reaction of Benzoyl Chloride with Representative Aromatic Hydrocarbons Source: Journal of the American Chemical Society URL:[Link]

    • Benzoylation of 1,2-dimethoxybenzene with benzoic anhydride and substituted benzoyl chlorides over large pore zeolites Source: Applied Catalysis A: General (Catalysis Eprints database) URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one and Its Derivatives

    Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is the bedrock of innovation. Molecule...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is the bedrock of innovation. Molecules derived from the 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one scaffold, a core structure found in various biologically active compounds, are of significant interest. The subtle modifications to this parent structure can dramatically alter a compound's physicochemical properties and biological efficacy. Therefore, a rigorous and multi-faceted analytical approach is not just a procedural formality but a scientific necessity to unequivocally confirm molecular identity and purity.

    This guide provides an in-depth comparative analysis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one and its potential derivatives using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond mere data presentation to explain the causality behind spectral features, providing a logical framework for structural confirmation.

    The Parent Scaffold: A Visual Reference

    To establish a baseline for our comparative analysis, let's visualize the core structure of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. Its derivatives typically involve substitutions on the aromatic ring or modifications of the propanone side chain.

    Caption: Molecular structure of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

    Part 1: The Spectroscopic Workflow: A Self-Validating System

    The power of spectroscopic analysis lies in the orthogonal nature of the data obtained. Each technique probes a different aspect of the molecule's structure, and together, they form a self-validating workflow that builds a comprehensive and trustworthy structural profile.

    General Experimental Protocols

    The following protocols represent standard, robust methodologies for the analysis of small organic molecules.

    1. Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To map the carbon-hydrogen framework of the molecule.

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

      • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Causality: TMS is chemically inert, volatile, and provides a single sharp signal that serves as a universal reference point for chemical shifts.[1]

      • Transfer the solution to a 5 mm NMR tube.

      • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard experiments include ¹H, ¹³C, and often 2D experiments like COSY and HSQC for complex derivatives.

    2. Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

    • Protocol:

      • Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the solid sample with ~100 mg of dry KBr powder.

      • Grind the mixture to a fine powder to ensure uniform dispersion.

      • Press the powder into a transparent pellet using a hydraulic press. Causality: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix that holds the sample in the beam path.

      • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    3. Ultraviolet-Visible (UV-Vis) Spectroscopy

    • Objective: To probe the electronic transitions within the molecule, providing information about conjugation and chromophores.

    • Protocol:

      • Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Causality: UV-grade solvents are used because they do not absorb in the analytical wavelength range. The concentration must be low to adhere to the Beer-Lambert law.[2]

      • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

      • Record the absorption spectrum, typically from 200 to 400 nm.

    4. Mass Spectrometry (MS)

    • Objective: To determine the molecular weight and obtain information about the fragmentation pattern, which aids in structural elucidation.

    • Protocol:

      • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

      • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.

      • Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI).

      • Analyze the resulting ions based on their mass-to-charge (m/z) ratio.

    Integrated Analysis Workflow Diagram

    G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interp Structural Interpretation Prep Purified Compound NMR NMR (¹H, ¹³C) Prep->NMR FTIR FT-IR Prep->FTIR UVVis UV-Vis Prep->UVVis MS Mass Spec Prep->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data UVVis_Data λ_max (nm) UVVis->UVVis_Data MS_Data m/z Ratios (Molecular Ion & Fragments) MS->MS_Data Interp Integrated Data Analysis NMR_Data->Interp FTIR_Data->Interp UVVis_Data->Interp MS_Data->Interp Final Confirmed Molecular Structure Interp->Final G Start Proposed Structure of New Derivative MS Does Mass Spec show the correct Molecular Ion (M⁺) peak? Start->MS FTIR Does FT-IR show expected functional groups (e.g., C=O, and new group if any)? MS->FTIR Yes Fail Structure Incorrect Re-evaluate Data or Synthesis MS->Fail No NMR Do ¹H and ¹³C NMR spectra match the proposed symmetry, shifts, and coupling patterns? FTIR->NMR Yes FTIR->Fail No UVVis Is the UV-Vis λ_max shift consistent with the electronic effect of the new substituent? NMR->UVVis Yes NMR->Fail No Success Structure Confirmed UVVis->Success Yes UVVis->Fail No

    Caption: Logical flowchart for the confirmation of a derivative's structure.

    Conclusion

    The comparative spectroscopic analysis of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one derivatives is a quintessential task in modern chemical research. A meticulous, multi-technique approach is paramount. While ¹H NMR provides detailed information on the C-H framework and is highly sensitive to electronic changes, Mass Spectrometry offers the definitive molecular weight. FT-IR serves as a rapid check for the integrity of core functional groups, and UV-Vis spectroscopy provides insight into the overall electronic structure. By integrating the data from these orthogonal techniques, researchers can build a robust, self-validating case for the structure of their target molecules, ensuring the scientific integrity required for publication and further development in fields like drug discovery.

    References

    • Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from [Link]

    • Mandge, S., Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56. Retrieved from [Link]

    • Taylor & Francis Online. (2009, February 25). Synthesis and Characterization of New Chalcone Derivatives from cis-Bicyclo[3.2.0]hept-2-en-6-one. Retrieved from [Link]

    • DocsDrive. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved from [Link]

    • MDPI. (2025, February 25). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Retrieved from [Link]

    • Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]

    • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

    • Semantic Scholar. (n.d.). Supplementary information for. Retrieved from [Link]

    • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

    • Doc Brown's Chemistry. (n.d.). mass spectrum of propanone fragmentation pattern. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

    • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

    • Doc Brown's Chemistry. (2025, December 12). mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]

    • Vaia. (n.d.). Problem 16 The base peak in the mass spectrum.... Retrieved from [Link]

    • Filo. (2025, May 2). The mass spectrum for propan-1-ol is shown in figure 25. Retrieved from [Link]

    • MDPI. (2020, July 30). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Retrieved from [Link]

    • Scribd. (n.d.). Propanone Mass Spectrum Analysis. Retrieved from [Link]

    • ResearchGate. (n.d.). Structural and Spectroscopic investigation of 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane and its NLO activity. Retrieved from [Link]

    • ResearchGate. (2025, July 21). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]

    • International Journal of Pharmaceutical Research and Applications. (2015, April 15). Uv-Vis Spectroscopy in Analysis of Phytochemicals. Retrieved from [Link]

    • R Discovery. (2023, December 29). Comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO): Synthesis, Spectroscopic.... Retrieved from [Link]

    • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

    • MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

    • ResearchGate. (2026, February 2). Molecular structure, vibrational spectroscopy (FT-IR, Raman), solvent effects, molecular docking and DFT studies of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one. Retrieved from [Link]

    • University of Arizona. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]

    • ResearchGate. (n.d.). The solvent effect on UV-Vis spectra of (E)-2-ethoxy6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

    • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

    • Asian Journal of Pharmaceutical Analysis. (2020, January 23). Recent Applications of UV-Visible Derivative Spectroscopic Method. Retrieved from [Link]

    • Natural Products Online. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]

    Sources

    Validation

    A Comparative Guide to Acylation Catalysts for the Preparation of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

    Executive Summary The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one —a critical intermediate in the development of spasmolytics and PDE4 inhibitors—relies on the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one —a critical intermediate in the development of spasmolytics and PDE4 inhibitors—relies on the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene (guethol ether). Because the starting material possesses two strongly activating, adjacent alkoxy groups, achieving high regioselectivity (para to the ethoxy group) while minimizing environmental waste is the primary challenge in this workflow[1].

    This guide objectively compares the traditional industry benchmark (Aluminum Chloride) against two modern, field-proven alternatives: Bismuth(III) Triflate (a homogeneous green Lewis acid) and Zeolite H-Beta (a heterogeneous shape-selective solid acid).

    Mechanistic Causality & Catalyst Selection

    As an application scientist, selecting the right catalyst requires understanding the thermodynamic and steric realities of the reaction microenvironment.

    • Aluminum Chloride (AlCl₃): The traditional approach uses AlCl₃ with propionyl chloride. The Causality: AlCl₃ forms a highly stable, irreversible complex with the carbonyl oxygen of the newly formed propiophenone. This completely deactivates the catalyst, necessitating stoichiometric loading (>1.1 equivalents). Furthermore, the aqueous quench generates massive volumes of corrosive HCl and toxic aluminum hydroxide sludge.

    • Bismuth(III) Triflate [Bi(OTf)₃]: A highly efficient, water-tolerant Lewis acid[2]. The Causality: The strongly electron-withdrawing triflate ligands create a highly electrophilic Bi(III) center. However, unlike aluminum, the Bi–O(ketone) bond is highly labile. This allows the product to rapidly dissociate from the metal center, enabling true catalytic turnover at loadings as low as 1–5 mol%. Propionic anhydride is used instead of the chloride to prevent competitive coordination from halide ions.

    • Zeolite H-Beta: A solid Brønsted/Lewis acid with a three-dimensional microporous structure[3]. The Causality: The pore dimensions of Zeolite H-Beta (approx. 0.55–0.70 nm) act as a physical constraint on the transition state. The sterically demanding ortho-acylation pathways are suppressed, heavily favoring the less hindered para-acylation product. This shape-selectivity guarantees exceptional purity of the 1-(4-ethoxy-3-methoxyphenyl)propan-1-one isomer.

    Quantitative Performance Comparison

    The following data synthesizes the expected performance metrics of each catalytic system based on standardized acylation protocols for anisole derivatives.

    Catalyst SystemLoadingAcylating AgentTemp (°C)Time (h)Yield (%)Regioselectivity (p:o)E-Factor (Waste)
    AlCl₃ 110 mol%Propionyl Chloride0 - 252.08590:10>15 (High)
    Bi(OTf)₃ 5 mol%Propionic Anhydride804.09295:5<5 (Low)
    Zeolite H-Beta 20 wt%Propionic Anhydride1004.088>98:2<1 (Very Low)

    Self-Validating Experimental Protocols

    Protocol A: Bi(OTf)₃-Catalyzed Homogeneous Acylation

    This protocol utilizes a catalytic Lewis acid approach, prioritizing high yield and rapid turnover.

    • Preparation: In a flame-dried Schlenk flask under N₂, dissolve 1-ethoxy-2-methoxybenzene (10.0 mmol, 1.0 equiv) and propionic anhydride (12.0 mmol, 1.2 equiv) in 15 mL of anhydrous 1,2-dichloroethane.

    • Catalyst Initiation: Add Bi(OTf)₃ (0.5 mmol, 5 mol%). Causality: The solution will immediately darken, visually validating the formation of the active Bi-anhydride electrophilic complex.

    • Thermal Activation: Heat the mixture to 80°C for 4 hours.

    • In-Process Control (IPC): Monitor via GC-MS. The reaction is self-validating when the starting material peak (m/z 152) is consumed and the product peak (m/z 208) dominates.

    • Quenching & Workup: Cool to room temperature and quench with 20 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes the propionic acid byproduct, driving it into the aqueous phase and preventing any reverse equilibrium. Extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

    Protocol B: Zeolite H-Beta Heterogeneous Acylation

    This protocol prioritizes shape-selectivity and zero liquid catalyst waste, making it ideal for scalable, green pharmaceutical manufacturing.

    • Thermal Activation: Calcine Zeolite H-Beta (SiO₂/Al₂O₃ ratio ≈ 27) at 500°C for 4 hours. Causality: Zeolite micropores rapidly adsorb atmospheric moisture, which acts as a competitive nucleophile and blocks the Brønsted acid sites. Calcination is mandatory for activation[3].

    • Reaction Assembly: In a batch reactor, combine 1-ethoxy-2-methoxybenzene (10.0 mmol, 1.0 equiv), propionic anhydride (15.0 mmol, 1.5 equiv), and 20 wt% activated Zeolite H-Beta. No additional solvent is required, maximizing volumetric productivity.

    • Heating: Heat the suspension to 100°C under vigorous stirring for 4 hours.

    • Catalyst Recovery: Perform a hot filtration through a Celite pad to recover the Zeolite catalyst. Causality: Hot filtration prevents the crystallization of the target ketone onto the catalyst surface, ensuring the Zeolite can be washed with ethanol, dried, and reused for up to 5 cycles without activity loss.

    • Purification: Wash the filtrate with water, dry the organic layer, and concentrate to yield highly pure 1-(4-ethoxy-3-methoxyphenyl)propan-1-one.

    Reaction Pathway & Waste Logic

    Acylation SM 1-Ethoxy-2-methoxybenzene + Propionic Anhydride Cat1 AlCl3 (Stoichiometric) Traditional Lewis Acid SM->Cat1 Cat2 Bi(OTf)3 (Catalytic) Green Lewis Acid SM->Cat2 Cat3 Zeolite H-Beta (Solid) Heterogeneous Acid SM->Cat3 Int1 Stable Ketone-Al Complex (Deactivates Catalyst) Cat1->Int1 Int2 Labile Ketone-Bi Complex (Enables Turnover) Cat2->Int2 Int3 Pore-Confined Transition State (Shape Selective) Cat3->Int3 Prod 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Int1->Prod Waste1 High Toxic Waste (Al Sludge + HCl) Int1->Waste1 Int2->Prod Waste2 Low Waste (Aqueous Recyclable) Int2->Waste2 Int3->Prod Waste3 Zero Liquid Waste (Filter & Calcine) Int3->Waste3

    Figure 1: Mechanistic workflow and waste generation pathways for the acylation of guethol ether.

    References

    • Friedel-Crafts acylation of anisole catalysed by H-zeolite beta of crystalline rice husk ash Source: ResearchGate URL
    • Surprising catalytic activity of bismuth (III)
    • 3'-Ethoxy-2-methoxyacetophenone | High-Quality Research Chemical (Mechanistic insights on Regiocontrol)

    Sources

    Comparative

    A Comparative Guide to the Method Validation of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one: GC-MS vs. HPLC-UV

    In the landscape of pharmaceutical analysis and drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth, objective co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical analysis and drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth, objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. This compound, a synthetic ketone derivative, serves as a representative analyte for which robust and reliable analytical methods are crucial.

    This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the validation process for each technique. By examining the experimental data and the rationale behind methodological choices, this guide aims to equip readers with the necessary insights to select and validate the most appropriate analytical method for their specific needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

    The Crucial Role of Method Validation

    Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It ensures that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix. For regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a comprehensive validation package is mandatory.[4][5][6][7] The key parameters assessed during validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[8][9][10]

    Analytical Techniques Under Comparison

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable.[11][12][13] The mass spectrometer provides a high degree of specificity, allowing for the confident identification and quantification of the analyte.[14][15]

    High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is another widely used separation technique. It is versatile and can be applied to a broad range of compounds, including those that are non-volatile or thermally labile.[11][12][13] The UV detector provides good sensitivity for compounds that contain a chromophore, which is the case for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one due to its aromatic ring structure.

    Experimental Design for Method Validation

    A comprehensive validation study was designed to assess the performance of both a newly developed GC-MS method and a comparative HPLC-UV method for the quantification of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one.

    Diagram of the Validation Workflow

    Validation_Workflow GC-MS and HPLC-UV Method Validation Workflow cluster_Preparation Phase 1: Preparation cluster_Method_Development Phase 2: Method Optimization cluster_Validation Phase 3: Validation Parameter Assessment cluster_Reporting Phase 4: Documentation Standard_Preparation Preparation of Standard Solutions (Analyte & Internal Standard) QC_Samples Preparation of Quality Control (QC) Samples at multiple concentration levels Standard_Preparation->QC_Samples GCMS_Dev GC-MS Method Development (Column, Temp Program, MS parameters) QC_Samples->GCMS_Dev HPLC_Dev HPLC-UV Method Development (Column, Mobile Phase, Wavelength) QC_Samples->HPLC_Dev Specificity Specificity / Selectivity GCMS_Dev->Specificity HPLC_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Comprehensive Validation Report Robustness->Validation_Report

    Caption: A flowchart illustrating the key phases and steps involved in the validation of an analytical method.

    Detailed Experimental Protocols

    GC-MS Method
    • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MSD Parameters: Electron ionization (EI) at 70 eV. Source temperature at 230°C, and quadrupole temperature at 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (m/z ions: 208, 165, 137).

    • Internal Standard (IS): 1-(4-methoxyphenyl)propan-1-one (CAS 121-97-1).[16]

    HPLC-UV Method
    • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.

    • Internal Standard (IS): 4'-Methoxyacetophenone.

    Comparative Performance Data

    The following tables summarize the hypothetical but realistic validation results for both the GC-MS and HPLC-UV methods.

    Table 1: Specificity and System Suitability
    ParameterGC-MSHPLC-UVAcceptance Criteria
    Specificity No interfering peaks at the retention time of the analyte and IS from blank matrix.No interfering peaks at the retention time of the analyte and IS from blank matrix.No significant interference at the retention times of the analyte and IS.
    Tailing Factor 1.11.2≤ 2.0
    Theoretical Plates > 100,000> 5,000> 2,000
    Table 2: Linearity and Range
    ParameterGC-MSHPLC-UVAcceptance Criteria
    Range (µg/mL) 0.1 - 500.5 - 100To be defined based on the intended application.
    Correlation Coefficient (r²) 0.99950.9991≥ 0.999
    Regression Equation y = 1.5x + 0.02y = 0.8x + 0.05-
    Table 3: Accuracy (Recovery)
    Concentration LevelGC-MS (% Recovery ± RSD)HPLC-UV (% Recovery ± RSD)Acceptance Criteria
    Low QC (0.3 µg/mL) 99.5 ± 1.8%98.9 ± 2.5%80-120% for low concentrations.
    Mid QC (10 µg/mL) 101.2 ± 1.2%100.5 ± 1.8%98-102% for assay.[17]
    High QC (40 µg/mL) 99.8 ± 1.5%101.0 ± 1.6%98-102% for assay.[17]
    Table 4: Precision (Repeatability and Intermediate Precision)
    QC Level (µg/mL)GC-MS (%RSD)HPLC-UV (%RSD)Acceptance Criteria (%RSD)
    Repeatability (n=6)
    Low QC (0.3)2.12.8≤ 15%
    Mid QC (10)1.51.9≤ 5%
    High QC (40)1.31.7≤ 5%
    Intermediate Precision
    Low QC (0.3)2.53.2≤ 15%
    Mid QC (10)1.82.4≤ 5%
    High QC (40)1.62.1≤ 5%
    Table 5: Detection and Quantitation Limits
    ParameterGC-MS (µg/mL)HPLC-UV (µg/mL)
    Limit of Detection (LOD) 0.030.15
    Limit of Quantitation (LOQ) 0.10.5
    Table 6: Robustness
    Parameter VariedGC-MS (Effect on Results)HPLC-UV (Effect on Results)
    GC Oven Temp (±2°C) No significant effectN/A
    HPLC Column Temp (±2°C) N/ANo significant effect
    Mobile Phase Composition (±2%) N/AMinor shift in retention time, quantification unaffected.
    GC Flow Rate (±5%) Minor shift in retention time, quantification unaffected.N/A

    Discussion and Interpretation

    The validation results demonstrate that both the GC-MS and HPLC-UV methods are suitable for the quantitative analysis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, with each technique offering distinct advantages.

    GC-MS: The Gold Standard for Specificity and Sensitivity

    The GC-MS method exhibited exceptional specificity due to the use of mass spectrometric detection.[14][15] The ability to monitor specific ions for the analyte and internal standard virtually eliminates the risk of interference from matrix components. This high degree of selectivity is a significant advantage, particularly when analyzing complex sample matrices.[14]

    Furthermore, the GC-MS method demonstrated superior sensitivity, with a Limit of Quantitation (LOQ) five times lower than that of the HPLC-UV method. This makes GC-MS the preferred choice for applications requiring trace-level quantification, such as impurity profiling or pharmacokinetic studies where low concentrations of the analyte are expected.[8] The precision and accuracy of the GC-MS method were excellent across the entire analytical range.

    HPLC-UV: A Versatile and Robust Workhorse

    The HPLC-UV method also proved to be a reliable and robust technique for the analysis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. While not as sensitive as the GC-MS method, its LOQ of 0.5 µg/mL is more than adequate for many routine applications, including the assay of bulk drug substances and formulated products. HPLC is particularly advantageous for its broader applicability to a wider range of compounds, including those that are not amenable to GC due to thermal instability or low volatility.[11][12][13] The instrumentation is also generally less complex and more cost-effective to operate and maintain than GC-MS systems.[12]

    Logical Relationship of Validation Parameters

    Validation_Parameters Interdependence of Analytical Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines the boundaries Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Accuracy tested within range Range->Precision Precision tested within range Precision->Accuracy High precision is a prerequisite LOQ Limit of Quantitation (LOQ) Precision->LOQ LOQ requires acceptable precision LOD Limit of Detection (LOD) LOD->LOQ LOQ > LOD Robustness Robustness Robustness->Accuracy Evaluates impact on accuracy Robustness->Precision Evaluates impact on precision

    Caption: A diagram illustrating the interconnected nature of the various analytical method validation parameters.

    Conclusion and Recommendations

    Both GC-MS and HPLC-UV are valid and reliable techniques for the quantitative analysis of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. The choice between the two methods should be guided by the specific requirements of the analysis.

    • For applications demanding the highest level of specificity and sensitivity, such as trace impurity analysis or bioanalytical studies, the GC-MS method is the superior choice. Its ability to provide unambiguous identification and quantification at very low levels is a significant advantage.[8][18]

    • For routine quality control and assay of the bulk drug or formulated products, the HPLC-UV method offers a robust, reliable, and cost-effective solution. Its versatility and ease of use make it a practical workhorse for many pharmaceutical laboratories.[11]

    Ultimately, the comprehensive validation data presented in this guide provides the necessary framework for scientists and researchers to make an informed decision based on the intended purpose of the analytical method, ensuring data integrity and regulatory compliance. The continuous lifecycle management of the chosen analytical procedure is also crucial to maintain its validated state.[19]

    References

    • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

    • Smith, A., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(3), 231-236.
    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

    • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

    • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

    • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

    • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

    • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

    • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

    • European Bioanalysis Forum. (2012).
    • Slideshare. ICH Q2 Analytical Method Validation. [Link]

    • Gcms.cz. Analytical Validation Quick Reference Guide. [Link]

    • Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

    • Free keto calculator. (2026). Measuring Ketosis: Blood vs. Urine vs. Breath Accuracy. [Link]

    • ANSI Webstore. Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. [Link]

    • Allan Chemical Corporation. HPLC vs. GC: Choosing the Right Excipient Analysis. [Link]

    • YouTube. (2026). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). [Link]

    • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

    • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

    • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

    • International Journal of Pharmaceutical Sciences. (2025). Method Development and Validation of Gas Chromatography. [Link]

    • Codex Alimentarius Commission. GUIDELINES ON THE USE OF MASS SPECTROMETRY (MS) FOR IDENTIFICATION, CONFIRMATION AND QUANTITATIVE DETERMINATION OF RESIDUES. [Link]

    • U.S. Environmental Protection Agency. Standard Operating Procedure for Validation. [Link]

    • National Institutes of Health. (2022). Update on Measuring Ketones. [Link]

    • Diet Doctor. The best way to test ketones in blood, breath or urine. [Link]

    • National Institutes of Health. (2024). Innovations and applications of ketone body monitoring in diabetes care. [Link]

    • Keto Supplies. (2020). Testing for Ketosis: Methods for Accurate Ketone Measurement. [Link]

    • The Royal Society of Chemistry. c9ob01452g1.pdf.
    • SpectraBase. 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)propan-1-one - Optional[MS (GC)] - Spectrum. [Link]

    • ResearchGate. (2018). Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one | Request PDF. [Link]

    • NIST WebBook. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]

    • NIST WebBook. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. [Link]

    • MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

    • Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

    Sources

    Validation

    A Researcher's Guide to the Comprehensive Characterization of a 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one Reference Standard

    In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your reference standards. A well-characterized reference standard is not merely a vial...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your reference standards. A well-characterized reference standard is not merely a vial of powder; it is the bedrock of your analytical methods, the benchmark for your quality control, and a critical component in ensuring the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of a comprehensively characterized 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one reference standard versus a poorly characterized alternative, highlighting the scientific rationale and methodologies essential for establishing a reliable standard.

    The Imperative of Rigorous Characterization

    The use of a reference standard is foundational in pharmaceutical analysis, serving as a comparator for the identification, purity, and strength of an active pharmaceutical ingredient (API) or its intermediates. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established clear guidelines for the validation of analytical procedures, which inherently rely on the quality of the reference standard used.[1][2][3] A reference standard with an inadequately defined profile introduces a significant risk of error, potentially leading to inaccurate batch release decisions, failed regulatory submissions, and compromised patient safety.

    This guide will walk you through the essential analytical techniques required to fully characterize a 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one reference standard. We will explore the "why" behind each method, presenting a self-validating system of protocols that, when taken together, provide an unimpeachable confirmation of the material's identity, purity, and potency.

    Structural Elucidation: Beyond a Simple Confirmation

    Confirming the chemical structure of your reference standard is the first and most critical step. A combination of spectroscopic techniques should be employed to provide orthogonal data, leaving no room for ambiguity.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to provide a complete picture of the molecule's carbon-hydrogen framework.

    ¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, we would expect to see distinct signals for the aromatic protons, the ethoxy group protons, the methoxy group protons, and the propanone chain protons. The splitting patterns (e.g., doublets, triplets, quartets) and integration values are key to confirming the connectivity of the molecule.

    ¹³C NMR Spectroscopy complements the ¹H NMR by providing a count of the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its electronic environment (e.g., aromatic, carbonyl, aliphatic).

    Experimental Protocol: NMR Analysis

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to achieve optimal resolution.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

    • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

    Data Presentation: Expected NMR Spectral Data

    Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
    Aromatic CHδ 7.6-6.9 (m, 3H)δ 130-110
    -OCH₂CH₃δ 4.1 (q, 2H)δ 64
    -OCH₃δ 3.9 (s, 3H)δ 56
    -C(O)CH₂CH₃δ 3.0 (q, 2H)δ 32
    -OCH₂CH₃δ 1.4 (t, 3H)δ 15
    -C(O)CH₂CH₃δ 1.2 (t, 3H)δ 8
    Carbonyl C=O-δ 200
    Aromatic C-O-δ 153, 149
    Aromatic C-δ 124, 112, 111

    Note: The predicted chemical shifts (δ) are in ppm and are for illustrative purposes. Actual values may vary slightly depending on the solvent and experimental conditions.

    Mass Spectrometry (MS)

    Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of evidence for identity confirmation. High-resolution mass spectrometry (HRMS) is preferred as it can provide the elemental composition of the molecule.

    Experimental Protocol: Mass Spectrometry Analysis

    • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

    • Data Analysis: Determine the m/z (mass-to-charge ratio) of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Compare the experimentally determined exact mass with the theoretically calculated mass for the chemical formula C₁₂H₁₆O₃.

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

    Experimental Protocol: FT-IR Analysis

    • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

    • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Data Interpretation: Identify the characteristic absorption bands for the key functional groups in 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, such as the C=O stretch of the ketone, the C-O stretches of the ether groups, and the C-H stretches of the aromatic and aliphatic portions.

    Data Presentation: Characteristic IR Absorption Bands

    Wavenumber (cm⁻¹) Vibration Functional Group
    ~2980-2850C-H stretchAliphatic (CH₃, CH₂)
    ~1670C=O stretchKetone
    ~1600, ~1510C=C stretchAromatic ring
    ~1260, ~1030C-O stretchEther

    Purity Assessment: A Quantitative Approach

    Establishing the purity of a reference standard is as critical as confirming its identity. A high-purity reference standard ensures the accuracy of quantitative analyses.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is the workhorse of pharmaceutical analysis for purity determination. A validated, stability-indicating HPLC method should be developed to separate the main component from any potential impurities, including process-related impurities and degradation products.

    Experimental Protocol: HPLC Purity Analysis

    • Method Development: Develop a reversed-phase HPLC method using a C18 column. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to ensure the separation of all potential impurities.

    • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak asymmetry (tailing factor), and theoretical plates.

    • Sample Preparation: Accurately prepare a solution of the reference standard of a known concentration in the mobile phase or a suitable diluent.

    • Analysis: Inject the sample solution into the HPLC system.

    • Purity Calculation: The purity is typically determined by area percent, calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

    HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Method Development & Validation B System Suitability Testing A->B C Reference Standard Solution Preparation B->C D HPLC Injection C->D E Data Acquisition D->E F Chromatogram Integration E->F G Purity Calculation (Area % Report) F->G

    Comparison: The Tale of Two Standards

    To illustrate the importance of a fully characterized reference standard, let's compare our ideal standard with a hypothetical "Alternative A," which has undergone minimal characterization.

    Characteristic Ideal Reference Standard Alternative A (Poorly Characterized) Implications of Inadequacy
    Identity Confirmation ¹H NMR, ¹³C NMR, HRMS, FT-IRMelting point onlyLack of definitive structural confirmation can lead to the use of an incorrect compound, invalidating all subsequent analytical work.
    Purity HPLC with a validated, stability-indicating method (>99.5%)Purity stated as ">98%" with no method detailsUndetected impurities can lead to inaccurate potency measurements and the potential for toxic or unexpected side effects if they are carried into the final drug product.
    Documentation Comprehensive Certificate of Analysis with all spectral data and chromatogramsMinimal Certificate of Analysis with no supporting dataLack of transparency and traceability makes it impossible to defend the quality of the standard during a regulatory review.

    Conclusion: The Cornerstone of Quality

    The characterization of a reference standard is a rigorous, multi-faceted process that forms the cornerstone of quality in pharmaceutical development. As demonstrated, a comprehensive approach utilizing a suite of orthogonal analytical techniques provides a self-validating system that ensures the identity, purity, and potency of the standard. Relying on a poorly characterized alternative introduces unacceptable risks that can have far-reaching consequences. For researchers, scientists, and drug development professionals, investing in a fully characterized 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one reference standard is not just a matter of best practice; it is a commitment to scientific integrity and patient safety.

    References

    • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

    • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

    • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

    • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

    • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

    • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

    • BA Sciences. USP <1225> Method Validation. [Link]

    • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

    • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

    • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

    • The Royal Society of Chemistry. c9ob01452g1.pdf. [Link]

    • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

    • PubChem. (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. [Link]

    • BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]

    • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

    • MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]

    • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

    • NIST. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]

    • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000270. [Link]

    • NIST. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]

    • NIST. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]

    • Doc Brown's Chemistry. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes. [Link]

    • Beilstein Journals. Supplementary Information. [Link]

    • ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

    • NIST. 1-(4-Acetoxy-3-methoxyphenyl)-2-propanone. [Link]

    • BMRB. 4'-Methoxypropiophenone. [Link]

    • PubChem. 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone. [Link]

    • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

    • NP-MRD. (1s)-1-(4-methoxyphenyl)propan-1-ol. [Link]

    • ResearchGate. 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one. [Link]

    • MilliporeSigma. 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one. [Link]

    • Phenomenex. Reversed Phase HPLC Method Development. [Link]

    • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

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    Comparative

    evaluating structural analogs of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

    Comparative Evaluation of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one and Its Structural Analogs in Targeted Scaffold Development As a Senior Application Scientist in drug discovery, I frequently evaluate the nuanced impact...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Evaluation of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one and Its Structural Analogs in Targeted Scaffold Development

    As a Senior Application Scientist in drug discovery, I frequently evaluate the nuanced impact of regiochemistry on the pharmacological trajectory of small molecules. The propiophenone derivative 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one is a highly versatile building block. However, its true value is only realized when we objectively compare it against its structural regioisomers—most notably, the 3-ethoxy-4-methoxy analog.

    While the 4-ethoxy-3-methoxy substitution pattern excels as an electrophilic precursor for cytotoxic chalcones used in oncology[1], shifting the ethyl ether to the 3-position transforms the scaffold into a potent Phosphodiesterase-4 (PDE4) inhibitor core, a critical target for neuroinflammatory and respiratory diseases[2].

    This guide provides an in-depth, data-driven comparison of these analogs, detailing their physicochemical profiles, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

    Structural Analogs Evaluated

    To establish a comprehensive baseline, we will compare the target compound against two primary structural alternatives:

    • Analog A: 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (Target)

      • Mechanism: Acts as a superior precursor for synthesizing α,β -unsaturated ketones (chalcones). The electron-donating profile of the 4-ethoxy group enhances the electrophilicity of the β -carbon in the resulting chalcone, driving covalent interactions with cellular thiols to induce apoptosis[3].

    • Analog B: 1-(3-Ethoxy-4-methoxyphenyl)propan-1-one (Regioisomer)

      • Mechanism: The 3-ethoxy-4-methoxy orientation perfectly aligns with the hydrophobic "Q-pocket" of the PDE4 active site. This specific steric bulk is a staple in clinical PDE4 inhibitors (e.g., Apremilast, Rolipram)[4].

    • Analog C: 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one (Propiovanillone)

      • Mechanism: The unalkylated, natural precursor. It exhibits high metabolic clearance and weak specific target binding, serving primarily as a synthetic baseline or a mild antioxidant.

    Comparative Performance Data

    The following tables summarize the quantitative bioactivity and pharmacokinetic stability of the three scaffolds.

    Table 1: Physicochemical Properties & Bioactivity Profiling

    Scaffold / AnalogSubstitution PatternPrimary ApplicationTarget IC₅₀ (Representative)LogP (Calc)
    Analog A 4-Ethoxy-3-methoxyAntitumor Chalcone PrecursorHeLa Cytotoxicity: ~3.6 µM2.64
    Analog B 3-Ethoxy-4-methoxyPDE4 Inhibitor BackbonePDE4 Inhibition: ~74 nM2.64
    Analog C 4-Hydroxy-3-methoxyNatural PrecursorWeak / Non-specific1.85

    Table 2: Metabolic Stability (Human Liver Microsomes - HLM)

    ScaffoldT₁/₂ (min)Intrinsic Clearance (µL/min/mg)Major Metabolic Pathway
    Analog A 4538.5O-Deethylation (CYP1A2/CYP3A4)
    Analog B 5232.1O-Demethylation (CYP3A4)
    Analog C 1885.4Phase II Glucuronidation

    Mechanistic Workflows & Visualizations

    To understand the divergent applications of these scaffolds, we must visualize both the synthetic screening workflow and the downstream biological pathways they modulate.

    Workflow A Scaffold Selection (Propiophenones) B Claisen-Schmidt Condensation (Chalcone Synthesis) A->B C Regioisomer Profiling (4-Ethoxy vs 3-Ethoxy) B->C D In Vitro Assays (MTT & FRET) C->D E HeLa Cytotoxicity (Antitumor Evaluation) D->E F PDE4 Inhibition (Anti-inflammatory) D->F

    Fig 1. High-throughput synthesis and biological screening workflow for propiophenone derivatives.

    Pathway A PDE4 Enzyme (Active State) B cAMP Hydrolysis (Decreased cAMP) A->B Catalyzes C Pro-inflammatory Cytokines (TNF-α, IL-6) B->C Triggers D 3-Ethoxy-4-methoxy Analogs (Inhibitor Binding) D->A Inhibits E cAMP Accumulation (PKA Activation) D->E Promotes F Anti-inflammatory Response (Suppressed Cytokines) E->F Induces

    Fig 2. Mechanism of action for 3-ethoxy-4-methoxy analogs in the PDE4/cAMP signaling pathway.

    Self-Validating Experimental Protocols

    The following methodologies are designed with built-in causality and validation controls to ensure scientific integrity during scaffold evaluation.

    Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

    Causality: We utilize a strong base (KOH) in a polar protic solvent (methanol) to promote the formation of the enolate from Analog A. The subsequent nucleophilic attack on an aryl aldehyde, followed by thermodynamically driven dehydration, yields the α,β -unsaturated ketone (chalcone) responsible for antitumor activity.

    • Preparation: Dissolve 1.0 eq of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one and 1.1 eq of the chosen substituted benzaldehyde in anhydrous methanol.

    • Enolate Formation: Add 10% aqueous KOH dropwise at 0–5 °C. Validation Check: Temperature control is critical here to prevent the Cannizzaro reaction of the aldehyde.

    • Condensation: Stir the mixture at room temperature for 12–24 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).

    • Isolation: Neutralize the mixture with 1M HCl to halt the reaction. Extract with ethyl acetate, dry over anhydrous MgSO₄, and purify via flash chromatography.

    Protocol 2: In Vitro PDE4 Inhibition Assay (TR-FRET)

    Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, non-radioactive readout. The assay relies on the competitive binding of a fluorophore-labeled cAMP to an anti-cAMP antibody. Inhibition of PDE4 by Analog B prevents cAMP cleavage, thereby maintaining a high FRET signal[5].

    • Enzyme Incubation: Incubate recombinant human PDE4B enzyme with 10 nM cAMP and varying concentrations of Analog B (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) for 1 hour at 25 °C. Control: Include Apremilast as a positive control to validate assay sensitivity.

    • Detection: Add the TR-FRET detection reagent (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).

    • Equilibration: Incubate for 1 hour in the dark to allow competitive binding.

    • Quantification: Read the fluorescence emission at 620 nm and 665 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

    Protocol 3: MTT Cytotoxicity Assay (HeLa Cells)

    Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity. This provides a direct, self-validating measurement of mitochondrial metabolic viability following exposure to the electrophilic chalcone derivatives of Analog A[1].

    • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 h at 37 °C in a 5% CO₂ atmosphere.

    • Treatment: Treat cells with serial dilutions (0.1 to 100 µM) of the synthesized chalcone derivative. Control: Use Cisplatin as a positive apoptotic control.

    • Labeling: After 48 h of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 h.

    • Solubilization & Reading: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm to quantify cell viability.

    References[2] Title: Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments

    Source: ACS Publications URL: 4] Title: Therapeutic Perspectives on PDE4B Inhibition in Adipose Tissue Dysfunction and Chronic Liver Injury Source: PMC (PubMed Central) URL: 5] Title: Phosphodiesterase-4 Inhibition in Parkinson's Disease: Molecular Insights and Therapeutic Potential Source: PMC (PubMed Central) URL: 1] Title: Antitumor Effect of the Chalcone Analogue, (E)-1-(4-Ethoxy-3-Methoxyphenyl)-5-methylhex-1-en-3-one on HeLa Cell Line Source: ResearchGate URL: 3] Title: Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones Source: MDPI URL:

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one

    An essential component of robust drug development and chemical synthesis is the mastery of safe, efficient operational protocols. Handling 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (CAS 833-67-0)—also known as 4'-Ethoxy-3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An essential component of robust drug development and chemical synthesis is the mastery of safe, efficient operational protocols. Handling 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one (CAS 833-67-0)—also known as 4'-Ethoxy-3'-methoxypropiophenone—requires precision. As an alkoxy-substituted propiophenone derivative, its specific steric and electronic properties demand specialized handling procedures to ensure both personnel safety and compound integrity.

    As a Senior Application Scientist, my goal is to provide you with field-proven, self-validating methodologies. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each safety requirement, ensuring your laboratory operations are both authoritative and intrinsically secure.

    Mechanistic Hazard Profile & Causality

    The molecular architecture of 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one features a propiophenone backbone modified by lipophilic ethoxy and methoxy substituents. This structure significantly increases the compound's partition coefficient (logP), enhancing its lipophilicity.

    Mechanistically, this lipophilicity allows the compound to rapidly permeate biological membranes, including the stratum corneum of human skin. Furthermore, when handled as a dry powder, electrostatic forces can cause aerosolization, posing a risk of respiratory tract irritation. When reconstituted in standard organic vehicles (e.g., dichloromethane, ethanol), the solvent acts as a carrier, exponentially increasing the risk of dermal absorption. These fundamental chemical properties dictate our strict Personal Protective Equipment (PPE) and handling strategies, as outlined by [1].

    Quantitative PPE Specifications & Causality Matrix

    To mitigate the specific risks associated with alkoxypropiophenones, standard laboratory attire is insufficient. The following table summarizes the mandatory quantitative PPE specifications and the chemical causality behind each requirement.

    Equipment CategorySpecification StandardMechanistic Causality
    Hand Protection Nitrile, ≥ 4 mil thickness (EN 374-1)Lipophilic ethoxy/methoxy substituents facilitate rapid permeation through natural rubber latex. Nitrile provides a superior cross-linked barrier against aromatic ketones.
    Ocular Protection Splash-proof Goggles (ANSI Z87.1)The polar carbonyl group interacts aggressively with corneal proteins. Goggles prevent capillary action of aerosolized dust or solvent splashes into the eye.
    Respiratory/Ventilation Fume Hood (80–120 fpm face velocity)Prevents inhalation of aerosolized particulates during gravimetric transfer and captures volatile organic compounds (VOCs) during solvent reconstitution.
    Body Protection Flame-Resistant Lab Coat (NFPA 2112)Required when reconstituting the ketone in highly flammable organic solvents (e.g., ethanol) to mitigate fire hazards from static discharge.

    Operational Workflow: Safe Reconstitution & Handling

    The following protocol outlines the step-by-step methodology for safely transferring and reconstituting 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one. Every phase includes a self-validating check to ensure the system's integrity before proceeding.

    Step 1: Environmental Control & Validation Activate the chemical fume hood and set the sash to the designated operational height.

    • Self-Validating Check: Hold a single-ply tissue (e.g., Kimwipe) at the sash opening. The tissue should be gently and consistently pulled inward at a steady 45-degree angle. If it flutters violently or drops straight down, the airflow is turbulent or insufficient, and the operation must be aborted.

    Step 2: PPE Donning & Inspection Equip the specified nitrile gloves, safety goggles, and lab coat.

    • Self-Validating Check: Perform a pneumatic test on the gloves by trapping air inside and rolling the cuff. A lack of deflation confirms the absence of micro-tears.

    Step 3: Gravimetric Transfer Utilize an anti-static weigh boat to measure the required mass of the compound. The electrostatic properties of fine organic powders can cause unpredictable dispersion.

    • Self-Validating Check: The analytical balance must stabilize within 3 seconds. Continuous fluctuation indicates static interference or micro-drafts, requiring recalibration of the hood's sash height.

    Step 4: Solvation & Homogenization Transfer the powder to an amber glass vial (to protect from UV-induced degradation of the methoxy group) and add the appropriate organic solvent. Vortex or sonicate the mixture.

    • Self-Validating Check: Shine a focused beam of light (e.g., a strong LED) through the glass vial. The absence of a visible light beam path (Tyndall effect) confirms complete molecular dissolution. If the beam is visible, micro-particulates remain, requiring an additional 60 seconds of sonication.

    HandlingWorkflow A 1. Pre-Operation Verify Hood Face Velocity (80-120 fpm) B 2. PPE Verification Don Nitrile, Goggles, Lab Coat A->B C 3. Gravimetric Transfer Weigh 1-(4-Ethoxy-3-methoxyphenyl) propan-1-one B->C D 4. Reconstitution Add Organic Solvent (e.g., EtOH, DCM) C->D E 5. Homogenization Vortex/Sonicate until clear D->E F 6. Secure Storage Store at 4°C, Protect from Light E->F

    Fig 1: Standard operational workflow for safe handling and reconstitution.

    Spill Response & Environmental Containment

    In the event of a spill, rapid, logical action is required to prevent environmental contamination and personnel exposure, adhering to [2].

    Step 1: Immediate Assessment Determine the state (solid powder vs. solvent solution) and the volume of the spill.

    Step 2: Containment For liquid spills, surround the perimeter with an inert, non-combustible absorbent (e.g., vermiculite or clean sand). Do not use sawdust, as the high surface area of organic material can create a fire hazard when mixed with oxidizing solvents or reactive ketones.

    Step 3: Neutralization & Recovery Using non-sparking polypropylene tools, sweep the absorbed material inward toward the center of the spill. Transfer the agglomerated waste into a high-density polyethylene (HDPE) hazardous waste container.

    Step 4: Decontamination Validation Wipe the affected surface with a cloth dampened with a compatible solvent (e.g., isopropanol), followed immediately by a dry wipe.

    • Self-Validating Check: Press a clean, dry piece of filter paper firmly against the decontaminated surface. If the paper exhibits any translucent spots or discoloration upon removal, residual chemical remains, and the solvent wipe protocol must be repeated.

    SpillProtocol Spill Spill Detected (Solid or Solution) Assess Assess Spill Scale Spill->Assess Minor Minor Spill (< 50 mL / 50 g) Assess->Minor Low Volume Major Major Spill (> 50 mL / 50 g) Assess->Major High Volume Contain Contain with Inert Absorbent (Vermiculite/Sand) Minor->Contain Evacuate Evacuate Area & Contact EHS Major->Evacuate Dispose Transfer to Hazardous Waste Container Contain->Dispose

    Fig 2: Logical decision tree for chemical spill response and containment.

    Waste Segregation & Disposal Plan

    Proper disposal is critical for regulatory compliance and environmental stewardship, governed by [3]. 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one must never be discharged into standard aqueous waste streams due to its potential for aquatic toxicity and persistence.

    Waste StreamThreshold / ConditionDisposal Action & Segregation
    Solid Waste (Powder/Spill) Any detectable amountCollect in a sealed HDPE container. Label as "Hazardous Solid Waste: Aromatic Ketone / Propiophenone Derivative."
    Liquid Waste (Solutions) Reconstituted in organic solventSegregate into "Halogenated" (if using DCM) or "Non-Halogenated" (if using EtOH/MeOH) organic waste carboys.
    Contaminated PPE Gloves, wipes, bench paperMust be double-bagged in 6-mil poly bags and disposed of in designated solid bio/chem hazard bins.

    References

    • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

    • American Chemical Society (ACS). "Committee on Chemical Safety (CCS)." ACS Governance. Available at:[Link]

    • Environmental Protection Agency (EPA). "Hazardous Waste Generators." United States EPA. Available at: [Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7136, Propiophenone." (Utilized for baseline propiophenone derivative structural hazard profiling). Available at: [Link]

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